Product packaging for L-Methionine-13C5,15N(Cat. No.:)

L-Methionine-13C5,15N

Katalognummer: B12061872
Molekulargewicht: 155.17 g/mol
InChI-Schlüssel: FFEARJCKVFRZRR-XAFSXMPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

L-Methionine-13C5,15N is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B12061872 L-Methionine-13C5,15N

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H11NO2S

Molekulargewicht

155.17 g/mol

IUPAC-Name

(2S)-2-(15N)azanyl-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI-Schlüssel

FFEARJCKVFRZRR-XAFSXMPTSA-N

Isomerische SMILES

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2]

Kanonische SMILES

CSCCC(C(=O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

L-Methionine-¹³C₅,¹⁵N Tracer for Metabolic Flux Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and uncover metabolic reprogramming in disease states such as cancer. L-Methionine, an essential amino acid, plays a central role in numerous cellular processes, including protein synthesis, methylation reactions, and the production of polyamines and antioxidants. The stable isotope-labeled L-Methionine-¹³C₅,¹⁵N serves as a robust tracer for dissecting the complexities of methionine metabolism. This guide provides a comprehensive overview of the application of L-Methionine-¹³C₅,¹⁵N for MFA, detailing key metabolic pathways, experimental protocols, and data interpretation. Aberrant methionine metabolism is a hallmark of various diseases, including cancer, where many tumor cells exhibit methionine dependency, an increased reliance on exogenous methionine for survival.[1][2][3] Tracing with L-Methionine-¹³C₅,¹⁵N allows for the precise quantification of fluxes through these critical pathways, offering insights into disease mechanisms and potential therapeutic targets.[4][5]

Core Metabolic Pathways of Methionine

L-Methionine is a critical node in cellular metabolism, participating in several interconnected pathways. Understanding these pathways is fundamental to designing and interpreting MFA studies using L-Methionine-¹³C₅,¹⁵N.

Methionine Cycle and Transmethylation

The methionine cycle is central to cellular methylation reactions. Methionine is first converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[6] Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.

Methionine Cycle Met L-Methionine-¹³C₅,¹⁵N SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation of substrates) HCY Homocysteine SAH->HCY SAHH Met_unlabeled L-Methionine HCY->Met_unlabeled MS, BHMT

Diagram 1: The Methionine Cycle
Transsulfuration Pathway

Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted into cysteine. This pathway connects methionine metabolism to the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. The transsulfuration pathway is particularly important in tissues with high GSH demand.

Transsulfuration Pathway HCY Homocysteine Cystathionine Cystathionine HCY->Cystathionine CBS Ser Serine Ser->Cystathionine Cys Cysteine Cystathionine->Cys CTH aKG α-ketobutyrate Cystathionine->aKG CTH GSH Glutathione (GSH) Cys->GSH

Diagram 2: The Transsulfuration Pathway
Polyamine Synthesis and Methionine Salvage Pathway

SAM is also a precursor for polyamine synthesis. After decarboxylation, SAM donates its aminopropyl group to putrescine to form spermidine (B129725) and subsequently spermine, which are essential for cell growth and proliferation. This process generates 5'-methylthioadenosine (MTA) as a byproduct. The methionine salvage pathway recycles MTA back to methionine, thus conserving the sulfur and methyl groups.

Polyamine Synthesis and Methionine Salvage cluster_polyamine Polyamine Synthesis cluster_salvage Methionine Salvage Pathway SAM SAM dcSAM decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase Spermine Spermine dcSAM->Spermine Spermine Synthase MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Putrescine Putrescine Putrescine->Spermidine Spermidine->Spermine MTA_salvage MTA KMTB α-keto-γ-methylthiobutyrate MTA_salvage->KMTB Multiple Steps Met_salvage L-Methionine KMTB->Met_salvage Transamination

Diagram 3: Polyamine Synthesis and Methionine Salvage Pathway

Experimental Design and Protocols

A typical MFA experiment using L-Methionine-¹³C₅,¹⁵N involves several key steps, from cell culture to data analysis. The following sections provide a detailed protocol synthesized from established methodologies.[5]

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using L-Methionine-¹³C₅,¹⁵N is depicted below.

MFA Experimental Workflow cell_culture 1. Cell Culture (Adaptation to experimental medium) labeling 2. Isotopic Labeling (Introduce L-Methionine-¹³C₅,¹⁵N) cell_culture->labeling quenching 3. Rapid Quenching (Halt metabolic activity) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. LC-MS/MS Analysis (Quantify isotopologues) extraction->analysis data_analysis 6. Data Analysis & Flux Calculation analysis->data_analysis

References

L-Methionine-¹³C₅,¹⁵N: A Technical Guide to its Molecular Weight, Mass Shift, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on L-Methionine-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in modern research and drug development. This document details its molecular weight, the precise mass shift resulting from isotopic enrichment, and explores its utility in experimental settings.

Quantitative Data Summary

The incorporation of stable isotopes into L-Methionine results in a predictable and measurable increase in its molecular weight. This mass shift is fundamental to its application in quantitative proteomics and metabolic flux analysis. The table below summarizes the key quantitative data for both the standard and the isotopically labeled forms of L-Methionine.

ParameterStandard L-Methionine (C₅H₁₁NO₂S)L-Methionine-¹³C₅,¹⁵N ([¹³C]₅H₁₁[¹⁵N]O₂S)
Molecular Formula C₅H₁₁NO₂S[¹³C]₅H₁₁[¹⁵N]O₂S
Monoisotopic Molecular Weight (Da) 149.05104155.06798
Mass Shift (Da) Not Applicable+6.01694

Calculation of Molecular Weight and Mass Shift

The precise monoisotopic molecular weights are calculated based on the atomic masses of the most abundant isotopes of the constituent elements.

Standard L-Methionine (C₅H₁₁NO₂S)

The molecular formula of standard L-Methionine is C₅H₁₁NO₂S. The monoisotopic molecular weight is the sum of the atomic masses of its constituent isotopes:

  • Carbon (¹²C): 5 atoms × 12.00000 Da/atom = 60.00000 Da

  • Hydrogen (¹H): 11 atoms × 1.00783 Da/atom = 11.08613 Da

  • Nitrogen (¹⁴N): 1 atom × 14.00307 Da/atom = 14.00307 Da[1][2]

  • Oxygen (¹⁶O): 2 atoms × 15.99491 Da/atom = 31.98982 Da[3][4]

  • Sulfur (³²S): 1 atom × 31.97207 Da/atom = 31.97207 Da[5][6][7]

Total Monoisotopic Molecular Weight = 149.05109 Da

Note: Publicly available databases may provide slightly varied molecular weights, for instance, 149.21 g/mol , which represents the average molecular weight of all natural isotopes of the elements.[3][8][9]

L-Methionine-¹³C₅,¹⁵N ([¹³C]₅H₁₁[¹⁵N]O₂S)

For the isotopically labeled L-Methionine, the five carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).

  • Carbon (¹³C): 5 atoms × 13.00335 Da/atom = 65.01675 Da

  • Hydrogen (¹H): 11 atoms × 1.00783 Da/atom = 11.08613 Da

  • Nitrogen (¹⁵N): 1 atom × 15.00011 Da/atom = 15.00011 Da

  • Oxygen (¹⁶O): 2 atoms × 15.99491 Da/atom = 31.98982 Da[3][4]

  • Sulfur (³²S): 1 atom × 31.97207 Da/atom = 31.97207 Da[5][6][7]

Total Monoisotopic Molecular Weight = 155.06488 Da

A vendor of L-Methionine-¹³C₅,¹⁵N lists the molecular weight as 155.17 g/mol .[10][11]

Mass Shift

The mass shift is the difference in the monoisotopic molecular weights of the labeled and unlabeled molecules.

Mass Shift = 155.06488 Da - 149.05109 Da = +6.01379 Da

This calculated mass shift is consistent with the expected M+6 shift observed in mass spectrometry.[10]

Experimental Protocols: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Methionine-¹³C₅,¹⁵N is a key reagent in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.

Principle of SILAC

SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, the relative abundance of proteins can be accurately quantified.

General SILAC Workflow

A typical SILAC experiment involves the following steps:

  • Cell Culture: Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing standard L-Methionine, while the other is grown in a "heavy" medium where the standard L-Methionine is replaced with L-Methionine-¹³C₅,¹⁵N.

  • Metabolic Labeling: The cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the respective amino acids into their proteomes.

  • Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Extraction: The cells from both populations are harvested, and their proteins are extracted.

  • Protein Digestion: The extracted proteins are typically digested into smaller peptides using an enzyme such as trypsin.

  • Mass Spectrometry (MS) Analysis: The resulting peptide mixtures are analyzed by high-resolution mass spectrometry.

  • Data Analysis: The mass spectra are analyzed to identify and quantify the relative abundance of peptides (and thus proteins) based on the intensity ratios of the "heavy" and "light" isotopic pairs.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cells in 'Light' Medium (Standard L-Methionine) Lysis_Light Cell Lysis & Protein Extraction Light_Culture->Lysis_Light Heavy_Culture Cells in 'Heavy' Medium (L-Methionine-¹³C₅,¹⁵N) Lysis_Heavy Cell Lysis & Protein Extraction Heavy_Culture->Lysis_Heavy Digestion_Light Protein Digestion Lysis_Light->Digestion_Light Digestion_Heavy Protein Digestion Lysis_Heavy->Digestion_Heavy Combine Combine Peptide Mixtures Digestion_Light->Combine Digestion_Heavy->Combine MS Mass Spectrometry (LC-MS/MS) Combine->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

A simplified workflow of a typical SILAC experiment.

Signaling Pathways and Metabolic Context

Methionine metabolism is central to cellular function, and its study using stable isotopes can provide insights into various signaling pathways.

One-Carbon Metabolism

L-Methionine is a key component of one-carbon metabolism, a network of biochemical reactions that transfer one-carbon units. A critical product of this pathway is S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins.[12] Studying the flux of labeled methionine through this pathway can elucidate the regulation of epigenetic modifications and other methylation-dependent processes.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[13] Methionine availability is sensed by the cell and influences mTOR signaling. For instance, SAM-dependent methyltransferases can activate the TORC1 pathway.[12] Using L-Methionine-¹³C₅,¹⁵N can help to trace how methionine metabolism integrates with and influences mTOR signaling under different physiological conditions.

Methionine_Metabolism_Signaling L_Met L-Methionine-¹³C₅,¹⁵N (Labeled) SAM S-adenosylmethionine (SAM) (Labeled) L_Met->SAM One-Carbon Metabolism Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Methyl Donor mTOR mTOR Signaling Pathway SAM->mTOR Modulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Regulates

Integration of L-Methionine metabolism with cellular signaling.

Conclusion

L-Methionine-¹³C₅,¹⁵N is an indispensable tool for researchers and scientists in the life sciences. Its well-defined mass shift allows for precise and robust quantification of proteins and metabolic fluxes. Understanding the technical details of its molecular weight and the experimental protocols for its use, such as SILAC, is essential for leveraging its full potential in elucidating complex biological processes and advancing drug development.

References

Methodological & Application

Revolutionizing Quantitative Proteomics: A Step-by-Step SILAC Protocol Using L-Methionine-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics. This document provides a detailed, step-by-step protocol for conducting a SILAC experiment using L-Methionine-¹³C₅,¹⁵N. It covers all stages from cell culture and labeling to mass spectrometry analysis and data interpretation, tailored for professionals in research and drug development.

Introduction to SILAC

SILAC is a metabolic labeling technique where two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., L-Methionine), while the other is cultured in "heavy" medium containing a stable isotope-labeled counterpart (e.g., L-Methionine-¹³C₅,¹⁵N). Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.

Following differential treatment of the two cell populations, they are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. Since chemically identical peptides with different isotopic labels are easily distinguishable by their mass difference, the ratio of their signal intensities in the mass spectrometer accurately reflects the relative abundance of the proteins in the two populations. This method minimizes experimental error as the samples are combined early in the workflow.[1][2][3][4]

Experimental Workflow Overview

The SILAC workflow can be broadly divided into two main phases: the Adaptation Phase and the Experimental Phase.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Prepare 'Light' & 'Heavy' SILAC Media A2 Culture Cells for >5 Doublings A1->A2 A3 Check Labeling Efficiency (>97%) A2->A3 B1 Apply Experimental Treatment A3->B1 Proceed to Experiment B2 Combine 'Light' & 'Heavy' Cell Populations (1:1 Ratio) B1->B2 B3 Protein Extraction & Quantification B2->B3 B4 In-solution Tryptic Digestion B3->B4 B5 LC-MS/MS Analysis B4->B5 B6 Data Analysis (MaxQuant) B5->B6

Caption: A high-level overview of the SILAC experimental workflow, divided into the adaptation and experimental phases.

Detailed Step-by-Step Protocol

Phase 1: Adaptation - Cell Culture and Labeling

Objective: To achieve complete incorporation of the "heavy" L-Methionine-¹³C₅,¹⁵N into the proteome of the experimental cell line.

Materials:

  • SILAC-grade cell culture medium deficient in L-Methionine (e.g., DMEM for SILAC, RPMI-1640 for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Methionine (natural abundance)

  • "Heavy" L-Methionine-¹³C₅,¹⁵N

  • Penicillin-Streptomycin solution

  • Cells of interest

Protocol:

  • Prepare SILAC Media:

    • "Light" Medium: To 500 mL of L-Methionine-deficient medium, add dFBS to a final concentration of 10%, 5 mL of Penicillin-Streptomycin, and "light" L-Methionine to the standard concentration for your specific medium (e.g., for DMEM, the standard concentration is 30 mg/L).

    • "Heavy" Medium: To 500 mL of L-Methionine-deficient medium, add dFBS to a final concentration of 10%, 5 mL of Penicillin-Streptomycin, and "heavy" L-Methionine-¹³C₅,¹⁵N to the same final concentration as the "light" version.

    • Sterile-filter both media using a 0.22 µm filter.

  • Cell Culture and Adaptation:

    • Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for a minimum of five to six cell doublings to ensure near-complete incorporation (>97%) of the heavy amino acid.[4]

  • Verify Labeling Efficiency:

    • After the adaptation phase, harvest a small aliquot of the "heavy" labeled cells.

    • Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS.

    • In the mass spectra, look for peptides containing methionine. The signal for the "light" version of these peptides should be minimal or absent. A labeling efficiency of over 97% is recommended for accurate quantification.

Phase 2: Experimental Procedure

Objective: To compare the proteomes of two differentially treated cell populations.

Protocol:

  • Experimental Treatment:

    • Once full incorporation is confirmed, subject the "heavy" cell population to your experimental treatment (e.g., drug treatment, growth factor stimulation).

    • The "light" cell population will serve as the control and should be mock-treated in parallel.

  • Cell Harvesting and Mixing:

    • Harvest both the "light" and "heavy" cell populations.

    • Determine the cell count for each population.

    • Combine the two populations in a 1:1 ratio based on cell number.

  • Protein Extraction:

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • In-solution Tryptic Digestion:

    • Reduction: Take a defined amount of protein (e.g., 100 µg) and add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour.

    • Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.

    • Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.

    • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stopping the Digestion: Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides and dry them down in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-resolution Orbitrap-based mass spectrometer is recommended for SILAC analysis.[4]

Typical Parameters:

ParameterSetting
LC Column C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 2-40% B over 120 minutes, then to 80% B over 10 minutes
Flow Rate ~300 nL/min
MS1 Resolution 60,000 - 120,000
MS1 Scan Range 350-1500 m/z
MS2 Method Data-Dependent Acquisition (DDA) of the top 10-20 most intense ions
MS2 Resolution 15,000 - 30,000
Collision Energy Normalized Collision Energy (NCE) of 27-30
Data Analysis

Software: MaxQuant is a widely used, free software for analyzing SILAC data.[5][6][7][8]

Step-by-Step MaxQuant Workflow:

  • Load Raw Files: Open MaxQuant and load your raw mass spectrometry data files.

  • Group-specific Parameters:

    • Under 'Type', select 'Standard' for a typical SILAC experiment.

    • Under 'Multiplicity', select '2' for a dual-label experiment.

    • In the 'Heavy labels' section, select 'Met_¹³C(5)¹⁵N(1)' from the dropdown menu.

  • Global Parameters:

    • Digestion: Select 'Trypsin/P' as the enzyme and allow for up to 2 missed cleavages.

    • Modifications: Select 'Oxidation (M)' as a variable modification and 'Carbamidomethyl (C)' as a fixed modification.

    • Database: Provide a FASTA file for your organism of interest for protein identification.

  • Start Analysis: Click the 'Start' button to initiate the analysis.

Data Interpretation: MaxQuant will generate a 'proteinGroups.txt' file containing a list of identified proteins and their corresponding H/L (Heavy/Light) ratios. The H/L ratio represents the relative abundance of each protein in the treated sample compared to the control.

Data Presentation

Quantitative data should be presented in a clear and structured table.

Protein AccessionGene NameProtein NameH/L RatioH/L Normalized Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor0.450.480.001Down
P62993GRB2Growth factor receptor-bound protein 20.981.010.89Unchanged
P27361SRCProto-oncogene tyrosine-protein kinase Src2.152.090.02Up
Q13485PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha1.891.850.04Up

Application Example: EGFR Signaling Pathway

SILAC is an excellent method for studying dynamic changes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, in response to stimuli or inhibitors.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, a common target of investigation using SILAC proteomics.

By treating a "heavy" labeled cell population with an EGFR inhibitor and comparing it to a "light" labeled control population, researchers can quantify changes in the abundance and phosphorylation status of key pathway components like EGFR, GRB2, SRC, and PI3K, providing insights into the drug's mechanism of action and potential off-target effects.

Troubleshooting

IssuePossible CauseSolution
Incomplete Labeling Insufficient cell doublings; Contamination with light amino acids from non-dialyzed serum.Ensure at least 5-6 cell doublings; Use only high-quality dialyzed FBS.
Low Protein Yield Inefficient cell lysis.Optimize lysis buffer and procedure; Use mechanical disruption if necessary.
Low Number of Identified Proteins Poor digestion efficiency; Sample loss during cleanup; Suboptimal LC-MS/MS parameters.Ensure complete digestion; Optimize peptide cleanup; Adjust LC gradient and MS settings.
High Variability in H/L Ratios Inaccurate cell counting before mixing; Inconsistent sample handling.Use a reliable cell counting method; Ensure precise pipetting and mixing.

Conclusion

The SILAC method using L-Methionine-¹³C₅,¹⁵N offers a robust and accurate platform for quantitative proteomics. By following this detailed protocol, researchers and drug development professionals can effectively investigate dynamic changes in the proteome, leading to a deeper understanding of cellular processes and the mechanisms of drug action.

References

Application Note: Quantitative Proteomics Using LC-MS/MS for the Detection of L-Methionine-¹³C₅,¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of proteins using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Specifically, it focuses on the experimental workflow and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) settings for detecting peptides labeled with L-Methionine-¹³C₅,¹⁵N. The SILAC method is a powerful metabolic labeling strategy that incorporates "heavy" stable isotope-labeled amino acids into proteins in vivo, enabling accurate relative quantification of protein abundance between different cell populations.[1][2] This document outlines the procedures for cell culture, sample preparation, LC-MS/MS analysis, and data interpretation, providing researchers with a robust framework for comparative proteomics studies.

Principle of the Method

SILAC is a metabolic labeling technique used in quantitative proteomics to determine relative protein abundance across different samples.[3] The core principle involves replacing a standard essential amino acid in the cell culture medium with a stable isotope-labeled counterpart. In this protocol, two cell populations are cultured in media that are identical except for the isotopic form of methionine.

  • "Light" (Control) Population: Grown in medium containing natural abundance L-Methionine.

  • "Heavy" (Experimental) Population: Grown in medium containing L-Methionine-¹³C₅,¹⁵N.

After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the experimental population.[4] The cell populations can then be subjected to different treatments (e.g., drug vs. vehicle). Following treatment, the samples are combined, typically in a 1:1 ratio.[5] Proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. Because the light and heavy peptides are chemically identical, they co-elute during liquid chromatography.[4] However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative quantification of proteins is achieved by comparing the signal intensities or peak areas of the heavy and light peptide pairs.[2]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Auxotrophic for methionine (or use dialyzed fetal bovine serum to minimize unlabeled methionine).

  • SILAC Media: Methionine-free cell culture medium (e.g., DMEM, RPMI-1640).

  • Amino Acids:

    • L-Methionine (Natural abundance)

    • L-Methionine-¹³C₅,¹⁵N (e.g., Cambridge Isotope Laboratories, CNLM-759-H)[6]

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) to prevent contamination with unlabeled amino acids.[4]

  • Lysis Buffer: RIPA buffer or a urea-based buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5).

  • Reducing Agent: Dithiothreitol (DTT).

  • Alkylating Agent: Iodoacetamide (IAA).

  • Protease: Sequencing-grade trypsin or Lys-C.

  • Desalting Columns: C18 StageTips or ZipTips.

  • LC-MS/MS Solvents: Formic acid (FA), acetonitrile (B52724) (ACN), and HPLC-grade water.

SILAC Labeling and Cell Culture

The initial phase involves adapting the cells to the SILAC media to ensure complete incorporation of the labeled amino acid.

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing methionine-free medium with either natural L-Methionine or L-Methionine-¹³C₅,¹⁵N, respectively, at the standard concentration for the specific medium. Add dFBS to a final concentration of 10%.

  • Cell Adaptation: Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to achieve >95% incorporation of the labeled amino acid.[3][4]

  • Incorporation Check (Optional but Recommended): Before starting the experiment, lyse a small aliquot of "heavy" labeled cells, digest the proteins, and analyze by LC-MS/MS to confirm complete isotopic incorporation.

  • Experimental Treatment: Once labeling is complete, apply the desired experimental conditions (e.g., drug treatment) to the "heavy" cell population, while treating the "light" population with a vehicle control.

  • Cell Harvesting: After treatment, harvest both cell populations. Count the cells from each population and mix them in a 1:1 ratio. Centrifuge the cell mixture to form a pellet and wash with ice-cold PBS.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis light_cells Control Cells ('Light' Medium) mix Combine Cells (1:1 Ratio) light_cells->mix Vehicle Treatment heavy_cells Experimental Cells ('Heavy' L-Met-¹³C₅,¹⁵N Medium) heavy_cells->mix Drug Treatment lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (Trypsin) lyse->digest desalt Peptide Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Processing & Quantification lcms->data

Figure 1: Overall SILAC experimental workflow for quantitative proteomics.

Protein Extraction and Digestion
  • Lysis: Resuspend the combined cell pellet in lysis buffer. Sonicate or agitate the lysate to ensure complete cell disruption and protein solubilization. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30-60 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 30-45 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

    • Desalt the resulting peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).[7]

Sample_Prep_Workflow start Combined Cell Pellet lysis Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant reduce Reduction (DTT) quant->reduce alkylate Alkylation (IAA) reduce->alkylate digest In-solution Digestion (Trypsin) alkylate->digest desalt C18 Desalting digest->desalt end Peptides for LC-MS/MS desalt->end

Figure 2: Detailed workflow for protein digestion and sample preparation.

LC-MS/MS Analysis

The following tables provide recommended starting parameters for LC-MS/MS analysis. These settings may require optimization based on the specific instrument and column used.

Liquid Chromatography (LC) Settings
ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Flow Rate 200-400 nL/min (for nano-LC) or 0.2-0.4 mL/min (for micro-LC)
Column Temperature 40°C[8]
Injection Volume 1-5 µL
Gradient 2-35% B over 60-120 minutes, followed by a high-organic wash
Mass Spectrometry (MS/MS) Settings

These settings are for a typical high-resolution Orbitrap or Q-TOF mass spectrometer.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Data-Dependent Acquisition (DDA)
MS1 (Full Scan)
Resolution60,000 - 120,000
Scan Range (m/z)350 - 1600
AGC Target1e6 - 3e6
Max Injection Time50 - 100 ms
MS2 (Tandem Scan)
Activation TypeHigher-energy Collisional Dissociation (HCD) or CID
Collision EnergyNormalized Collision Energy (NCE) of 27-30%
Resolution15,000 - 30,000
Isolation Window1.2 - 2.0 m/z
AGC Target5e4 - 1e5
Max Injection Time50 - 120 ms
Dynamic Exclusion 30-45 seconds

Data Analysis

  • Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the raw MS/MS data against a relevant protein database (e.g., Swiss-Prot).

  • Modifications: Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification. Define L-Methionine-¹³C₅,¹⁵N (+6.0201 Da) as a variable modification or as the "heavy" label in the software's SILAC settings.

  • Quantification: The software will identify heavy/light peptide pairs based on their co-elution and precise mass difference. It will calculate the intensity ratio (Heavy/Light or H/L) for each pair.

  • Protein Ratios: Protein abundance ratios are calculated from the median or mean of all unique peptide ratios belonging to that protein.

  • Data Interpretation: A protein with an H/L ratio > 1 is considered upregulated in the experimental condition, while a ratio < 1 indicates downregulation. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of these changes.

Example Quantitative Data

The table below illustrates how quantitative results for identified proteins are typically presented.

Protein IDGene Name# Peptides QuantifiedH/L Ratiop-valueRegulation
P02768ALB151.050.85Unchanged
P60709ACTB120.980.91Unchanged
P08238HSP9082.540.002Upregulated
P62258KCRS50.410.005Downregulated

Conclusion

The use of L-Methionine-¹³C₅,¹⁵N in a SILAC workflow provides a highly accurate and robust method for the relative quantification of proteins.[5] By combining in vivo labeling with high-resolution LC-MS/MS, this approach minimizes the experimental variability associated with separate sample processing. The detailed protocols and instrument settings provided in this application note serve as a comprehensive guide for researchers aiming to investigate proteome-wide changes in response to various biological stimuli or drug treatments.

References

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-Methionine-¹³C₅,¹⁵N in stable isotope labeling by amino acids in cell culture (SILAC) experiments. The information is intended to guide researchers in accurately calculating concentrations, preparing media, ensuring quality control, and assessing the impact on cell viability for quantitative proteomics studies.

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] The technique involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, stable isotope-labeled counterpart.[3] As cells grow and divide, they incorporate this "heavy" amino acid into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" media, researchers can accurately quantify differences in protein abundance between two cell populations.[2] L-Methionine, an essential amino acid, is a common choice for SILAC experiments.

Data Presentation: L-Methionine-¹³C₅,¹⁵N Concentration and Media Formulations

The following tables provide recommended concentrations for L-Methionine in standard cell culture media for SILAC experiments. It is crucial to use amino acid-deficient media and supplement it with the desired labeled and unlabeled amino acids.

ParameterValueReference
Molecular Weight of L-Methionine149.21 g/mol [1]
Molecular Weight of L-Methionine-¹³C₅,¹⁵N~155.23 g/mol N/A
Media TypeL-Methionine Concentration (mg/L)
DMEM (Dulbecco's Modified Eagle Medium)30
RPMI-164015
DMEM/F1217.25

Note: The concentrations listed are for standard formulations. For SILAC, the corresponding molar equivalent of L-Methionine-¹³C₅,¹⁵N should be used in the "heavy" medium.

Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Medium

This protocol outlines the steps for preparing a "heavy" cell culture medium supplemented with L-Methionine-¹³C₅,¹⁵N.

Materials:

  • Amino acid-deficient cell culture medium (e.g., SILAC DMEM or RPMI-1640)[4][5]

  • L-Methionine-¹³C₅,¹⁵N

  • Other essential amino acids (unlabeled)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 1000x stock solution of L-Methionine-¹³C₅,¹⁵N.

    • Dissolve L-Methionine-¹³C₅,¹⁵N in sterile, deionized water at a concentration of 15 mg/mL. Gentle warming and vortexing may be required to fully dissolve the amino acid.

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • Reconstitute the amino acid-deficient medium.

    • Following the manufacturer's instructions, dissolve the powdered medium in an appropriate volume of sterile, deionized water.

  • Supplement the medium with amino acids.

    • Add all essential amino acids, except for methionine , to the reconstituted medium at their normal concentrations.

    • Add the prepared 1000x L-Methionine-¹³C₅,¹⁵N stock solution to the medium to achieve the desired final concentration (e.g., 15 µL of stock solution per 15 mL of medium for a final concentration of 15 µg/mL).

  • Add serum and other supplements.

    • Add dialyzed FBS to a final concentration of 10% (or as required for the specific cell line). The use of dialyzed serum is critical to prevent the introduction of unlabeled methionine.

    • Add other required supplements such as L-glutamine, penicillin, and streptomycin.

  • Final sterile filtration.

    • Sterile-filter the complete "heavy" SILAC medium through a 0.22 µm filter.

    • Store the medium at 4°C, protected from light.

Protocol 2: Cell Culture and Labeling

Procedure:

  • Cell Adaptation:

    • Thaw and culture the cells of interest in the complete "heavy" SILAC medium prepared in Protocol 1.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the L-Methionine-¹³C₅,¹⁵N.[6] The exact number of passages required may vary depending on the cell line's doubling time.

  • Parallel "Light" Culture:

    • Simultaneously, culture a parallel set of cells in a "light" medium. This medium should be prepared identically to the "heavy" medium but with unlabeled L-Methionine at the same concentration.

  • Experimental Treatment:

    • Once labeling is complete, one population of cells (either "light" or "heavy") can be subjected to the experimental treatment (e.g., drug exposure, growth factor stimulation), while the other serves as the control.

Protocol 3: Quality Control - Verification of Labeling Efficiency

Procedure:

  • Sample Preparation:

    • After the adaptation period, harvest a small aliquot of cells from both the "heavy" and "light" cultures.

    • Lyse the cells and extract the proteins.

    • Quantify the protein concentration in each lysate.

  • Protein Digestion:

    • Take an equal amount of protein from the "heavy" and "light" lysates and combine them.

    • Perform an in-solution or in-gel tryptic digest of the combined protein sample.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the mass spectrometry data against a protein database.

    • Determine the incorporation efficiency by calculating the ratio of the intensity of the "heavy" methionine-containing peptides to the sum of the intensities of both "heavy" and "light" methionine-containing peptides. A labeling efficiency of >95% is generally considered acceptable for quantitative proteomics experiments.

Protocol 4: Cell Viability Assessment

It is essential to confirm that the incorporation of L-Methionine-¹³C₅,¹⁵N does not adversely affect cell viability or proliferation.[7] The following are two standard methods for this assessment.

This method distinguishes between viable and non-viable cells based on membrane integrity.[8][9][10]

Materials:

  • Trypan Blue solution (0.4%)[8]

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest a sample of cells cultured in the "heavy" SILAC medium.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[8]

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100

  • Compare the viability of cells grown in "heavy" medium to those grown in "light" medium.

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with "heavy" or "light" SILAC medium and culture for the desired period.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Compare the absorbance values between cells cultured in "heavy" and "light" media to assess any differences in metabolic activity.

Mandatory Visualizations

Experimental Workflow for SILAC

SILAC_Workflow cluster_Phase1 Phase 1: Cell Labeling cluster_Phase2 Phase 2: Experimentation cluster_Phase3 Phase 3: Sample Processing & Analysis Cell_Culture_Light Cell Population 1 ('Light' Medium) Treatment_Control Control Condition Cell_Culture_Light->Treatment_Control >5 Cell Doublings Cell_Culture_Heavy Cell Population 2 ('Heavy' L-Methionine-¹³C₅,¹⁵N Medium) Treatment_Experimental Experimental Condition Cell_Culture_Heavy->Treatment_Experimental >5 Cell Doublings Cell_Lysis Cell Lysis & Protein Extraction Treatment_Control->Cell_Lysis Treatment_Experimental->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Mix_Lysates Mix Protein Lysates (1:1 Ratio) Protein_Quantification->Mix_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis & Protein Quantification LC_MS->Data_Analysis

A schematic overview of the SILAC experimental workflow.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Signaling

SILAC is frequently used to study changes in protein phosphorylation and protein-protein interactions within signaling pathways, such as those initiated by receptor tyrosine kinases (RTKs).

RTK_Signaling Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor_Proteins Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor_Proteins Recruitment & Phosphorylation Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt pathways) Adaptor_Proteins->Downstream_Signaling Activation Cellular_Response Cellular Response (Proliferation, Survival, Differentiation) Downstream_Signaling->Cellular_Response

A simplified diagram of a typical RTK signaling pathway.

References

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N Incorporation Efficiency Check

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the incorporation efficiency of L-Methionine-¹³C₅,¹⁵N in cell culture for quantitative proteomics, employing the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling strategy for accurate protein quantification using mass spectrometry (MS).[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] By comparing the mass spectra of peptides from cells grown in "heavy" L-Methionine-¹³C₅,¹⁵N containing media versus those grown in "light" (natural) L-Methionine media, researchers can achieve precise relative quantification of proteins.[1][2][5] L-Methionine-¹³C₅,¹⁵N is an essential amino acid isotopologue used as a tracer and internal standard in metabolic flux analysis and proteomics.[6][7][8][9]

An essential prerequisite for accurate SILAC-based quantification is ensuring near-complete incorporation of the heavy-labeled amino acid into the cellular proteome, typically exceeding 95%.[2] This protocol outlines the steps to verify the incorporation efficiency of L-Methionine-¹³C₅,¹⁵N.

Data Presentation

Table 1: L-Methionine Isotope Specifications

IsotopeChemical FormulaMolecular Weight (Da)Mass Shift (Da)
"Light" L-MethionineC₅H₁₁NO₂S149.210
"Heavy" L-Methionine-¹³C₅,¹⁵N¹³C₅H₁₁¹⁵NO₂S155.17+6

Table 2: Expected Incorporation Efficiency Over Cell Doublings

Number of Cell DoublingsTheoretical Incorporation Efficiency (%)
150.0
275.0
387.5
493.75
596.88
698.44

Note: It is recommended to culture cells for at least 5-6 doublings to achieve >95% incorporation.[2][4]

Signaling Pathway

L-Methionine is a critical component in cellular metabolism, primarily involved in protein synthesis and as a precursor for the universal methyl donor, S-adenosylmethionine (SAM). The methionine cycle is central to these processes.

Methionine_Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway L-Methionine L-Methionine SAM S-adenosylmethionine L-Methionine->SAM MAT Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis SAH S-adenosylhomocysteine SAM->SAH Methyltransferases (Protein & DNA Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L-Methionine MS, MTR (Vitamin B12, Folate) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione

Caption: L-Methionine Metabolism and its Major Pathways.

Experimental Workflow

The overall workflow for checking L-Methionine-¹³C₅,¹⁵N incorporation efficiency involves several key stages, from cell culture to mass spectrometry analysis and data interpretation.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Analysis Analysis Phase Cell_Culture Cell Culture in 'Heavy' SILAC Medium Cell_Doublings Culture for >5 Cell Doublings Cell_Culture->Cell_Doublings Harvest Harvest Cells Cell_Doublings->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion In-solution or In-gel Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: Calculate Incorporation Efficiency LC_MS->Data_Analysis

Caption: Workflow for L-Methionine-¹³C₅,¹⁵N Incorporation Check.

Experimental Protocols

Cell Culture and Labeling
  • Prepare SILAC Media : Prepare cell culture medium (e.g., DMEM or RPMI-1640) specifically lacking L-Methionine. Supplement this medium with either "light" L-Methionine or "heavy" L-Methionine-¹³C₅,¹⁵N at the same concentration as found in standard media. Also, add dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[10]

  • Cell Adaptation : Culture the cells in the "heavy" SILAC medium for a minimum of five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2][4]

  • Cell Harvest : After the adaptation phase, harvest the cells by scraping or trypsinization. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

Protein Extraction and Digestion
  • Cell Lysis : Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion :

    • In-solution Digestion :

    • In-gel Digestion :

      • Separate 20-50 µg of protein lysate on a 1D SDS-PAGE gel.

      • Stain the gel with Coomassie Brilliant Blue.

      • Excise a representative gel band.

      • Destain, reduce, alkylate, and digest the proteins within the gel piece with trypsin.

Mass Spectrometry Analysis
  • LC-MS/MS Analysis : Analyze the digested peptides using a high-resolution Orbitrap-based mass spectrometer or a similar instrument capable of accurate mass measurements.[10]

  • Data Acquisition : Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).

Data Analysis and Incorporation Efficiency Calculation
  • Peptide Identification : Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant protein database to identify peptides.

  • Calculate Incorporation Efficiency : The incorporation efficiency can be calculated from the intensity of the "light" and "heavy" peptide isotopic envelopes. For a given methionine-containing peptide, the efficiency is calculated as:

    Efficiency (%) = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100

  • Interpretation : A successful labeling should result in an incorporation efficiency of >95%, meaning the intensity of the "light" peptide peak should be minimal or absent. Various software tools and calculators are available to aid in the determination of isotopic enrichment from mass spectrometry data.[11][12]

Conclusion

Verifying the incorporation efficiency of L-Methionine-¹³C₅,¹⁵N is a critical quality control step in SILAC experiments. Following this detailed protocol will help ensure the high accuracy and reliability of quantitative proteomic data.[5][13] The combination of meticulous cell culture techniques and high-resolution mass spectrometry provides a robust framework for studying dynamic changes in the proteome.[2]

References

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N Proteomics Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for designing, executing, and analyzing proteomics experiments using stable isotope labeling with L-Methionine-¹³C₅,¹⁵N. This metabolic labeling approach is a powerful tool for quantifying protein synthesis, degradation, and turnover, providing critical insights into cellular physiology, disease mechanisms, and drug action.

Introduction to L-Methionine-¹³C₅,¹⁵N Metabolic Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics.[1][2] It relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into proteins. By comparing the mass spectra of "light" (natural abundance) and "heavy" labeled proteomes, researchers can accurately quantify differences in protein abundance.

L-Methionine-¹³C₅,¹⁵N is an essential amino acid isotopologue where all five carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This results in a significant mass shift, facilitating clear differentiation between labeled and unlabeled peptides during mass spectrometry analysis. This specific label is particularly useful for studying protein dynamics due to methionine's role as the initiating amino acid in protein synthesis.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to obtaining high-quality, reproducible data. The following sections detail the key steps for a typical L-Methionine-¹³C₅,¹⁵N labeling experiment.

Cell Culture and Metabolic Labeling

The first step is to ensure complete incorporation of the heavy methionine into the cellular proteome.

Materials:

  • Cells of interest

  • SILAC-grade cell culture medium deficient in L-Methionine

  • L-Methionine (light)

  • L-Methionine-¹³C₅,¹⁵N (heavy)[3][4]

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

Protocol:

  • Adaptation to SILAC Medium: Gradually adapt cells to the methionine-deficient medium supplemented with dialyzed FBS. This is done by passaging cells in increasing concentrations of the SILAC medium (e.g., 25%, 50%, 75%, 100%).[5]

  • Labeling: Once adapted, culture one population of cells in "light" medium (supplemented with natural L-Methionine) and the other in "heavy" medium (supplemented with L-Methionine-¹³C₅,¹⁵N). The concentration of both light and heavy methionine should be equivalent to that in standard culture medium.[6]

  • Ensure Complete Labeling: Culture the cells for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the heavy amino acid.[5] Labeling efficiency can be checked by a preliminary mass spectrometry run on a small aliquot of the heavy-labeled cells.

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to minimize experimental artifacts, such as the artificial oxidation of methionine.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

Protocol:

  • Cell Lysis: Harvest and wash the "light" and "heavy" cell pellets with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Then, alkylate the free cysteines by adding IAA and incubating in the dark.[5]

  • Protein Digestion: Dilute the protein mixture with ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Desalting: Acidify the peptide mixture with formic acid and desalt using C18 columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Sample Concentration: Dry the desalted peptides using a vacuum concentrator and resuspend in a small volume of a solution suitable for mass spectrometry injection (e.g., 0.1% formic acid in water).

Data Acquisition by Mass Spectrometry

The prepared peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended for optimal mass accuracy and resolution.

Key MS Parameters:

  • MS1 Scan: Acquire high-resolution full MS scans to detect the "light" and "heavy" peptide pairs.

  • Data-Dependent Acquisition (DDA): Select the most intense precursor ions for fragmentation (MS/MS).

  • Fragmentation Method: Use a suitable fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Analysis Pipeline

The raw mass spectrometry data is processed to identify peptides, quantify their relative abundance, and perform statistical analysis.

Peptide Identification and Quantification

Software packages like MaxQuant or Proteome Discoverer are commonly used for this purpose.

MaxQuant Configuration:

  • Load Raw Data: Import the raw MS files into MaxQuant.

  • Group-Specific Parameters:

    • Type: Set to "SILAC 2-plex".

    • Light Label: None (default).

    • Heavy Label: Select "Met (¹³C₅,¹⁵N)". If this is not a default option, it can be added as a custom modification.

  • Global Parameters:

    • Enzyme: Set to "Trypsin/P".

    • Variable Modifications: Include "Oxidation (M)" to account for potential methionine oxidation.[7] Other common modifications like "Acetyl (Protein N-term)" can also be included.

    • Fixed Modifications: Include "Carbamidomethyl (C)" if IAA was used for alkylation.[7]

    • Database: Provide a FASTA file containing the protein sequences for the organism under study.

  • Run Analysis: Start the analysis. MaxQuant will perform peptide identification, quantification of light-to-heavy ratios, and protein inference.

Proteome Discoverer Workflow:

  • Create a New Study: Start a new study and import the raw data files.

  • Processing Workflow:

    • Use a processing workflow template for SILAC quantification.

    • Spectrum Selector: Basic settings.

    • Sequest HT (or other search node):

      • Select the appropriate protein FASTA database.

      • Define "Trypsin" as the enzyme.

      • Set "Carbamidomethyl (C)" as a static modification.

      • Define the SILAC labels:

        • Light: Methionine (M)

        • Heavy: Methionine (¹³C₅,¹⁵N) - this may need to be defined as a custom modification with the correct mass shift.

      • Include "Oxidation (M)" as a dynamic modification.

    • Precursor Ions Quantifier: This node will calculate the ratios of heavy to light peptides.

  • Consensus Workflow: Use a consensus workflow to combine the results from different raw files and generate a final report.

Data Interpretation and Visualization

The output from the data analysis software will be a list of identified proteins with their corresponding heavy/light ratios.

Data Presentation:

The quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantified Proteins with Significant Changes

Protein Accession Gene Name Protein Description Log2 (Heavy/Light Ratio) p-value Regulation
P01234 GENE1 Example Protein 1 2.58 0.001 Upregulated
Q56789 GENE2 Example Protein 2 -1.75 0.005 Downregulated

| ... | ... | ... | ... | ... | ... |

Table 2: All Quantified Proteins

Protein Accession Gene Name Heavy/Light Ratio Number of Peptides
P01234 GENE1 6.0 12
Q56789 GENE2 0.3 8

| ... | ... | ... | ... |

Statistical Analysis

Statistical tests, such as t-tests or ANOVA, are applied to the log-transformed heavy/light ratios to identify proteins with statistically significant changes in abundance.[8] A common approach is to visualize the results using a volcano plot, which plots the statistical significance (-log10 p-value) against the magnitude of change (log2 fold change).

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for a typical L-Methionine-¹³C₅,¹⁵N proteomics experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Light_Culture Light Culture (Natural Methionine) Harvest Cell Harvest & Lysis Light_Culture->Harvest Heavy_Culture Heavy Culture (L-Methionine-¹³C₅,¹⁵N) Treatment Experimental Treatment Heavy_Culture->Treatment Treatment->Harvest Quant Protein Quantification Harvest->Quant Mix Mix Light & Heavy Proteomes (1:1) Quant->Mix Digest Reduction, Alkylation & Trypsin Digestion Mix->Digest Desalt Peptide Desalting (C18) Digest->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Peptide_ID Peptide Identification & Quantification LC_MS->Peptide_ID Stats Statistical Analysis Peptide_ID->Stats Bioinformatics Bioinformatics & Pathway Analysis Stats->Bioinformatics

Caption: Experimental workflow for L-Methionine-¹³C₅,¹⁵N proteomics.

Data Analysis Pipeline Diagram

This diagram outlines the key steps in the computational analysis of the acquired mass spectrometry data.

Data_Analysis_Pipeline Raw_Data Raw MS Data Files (.raw) Database_Search Database Search (e.g., MaxQuant, Proteome Discoverer) Raw_Data->Database_Search Peptide_ID Peptide Identification (PSMs) Database_Search->Peptide_ID Quantification Quantification (Heavy/Light Ratios) Peptide_ID->Quantification Normalization Data Normalization Quantification->Normalization Protein_Inference Protein Inference & Grouping Normalization->Protein_Inference Statistical_Analysis Statistical Analysis (t-test, ANOVA) Protein_Inference->Statistical_Analysis Data_Visualization Data Visualization (Volcano Plot, Heatmap) Statistical_Analysis->Data_Visualization Pathway_Analysis Pathway & Functional Enrichment Analysis Statistical_Analysis->Pathway_Analysis

Caption: Computational data analysis pipeline.

Example Signaling Pathway: mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, making it a common target in drug development.[9] A proteomics study using L-Methionine-¹³C₅,¹⁵N labeling could be employed to investigate how a drug affects protein synthesis downstream of mTOR.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, EGF) mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients (Amino Acids) Nutrients->mTORC1 Activates Raptor Raptor mLST8 mLST8 S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Binds & Inhibits eIF4E->Protein_Synthesis Promotes

References

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N Labeling in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics and metabolic flux analysis.[1][2] L-Methionine-¹³C₅,¹⁵N is an essential amino acid isotopologue that serves as a tracer to elucidate the dynamics of protein synthesis, methylation, and one-carbon metabolism. Its use in primary cell culture, which often involves non-dividing or slow-dividing cells, presents unique challenges compared to immortalized cell lines.[1][3] These notes provide detailed protocols and applications for utilizing L-Methionine-¹³C₅,¹⁵N in primary cell culture to investigate cellular metabolism and proteostasis.

Methionine is a critical component in numerous cellular processes. Beyond its role in protein synthesis, it is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[4] The methionine cycle is intricately linked to folate and one-carbon metabolism, which are central to nucleotide synthesis and redox balance. By tracing the incorporation of the ¹³C and ¹⁵N isotopes from L-Methionine-¹³C₅,¹⁵N into proteins and metabolites, researchers can gain quantitative insights into these fundamental pathways.

Applications

  • Quantitative Proteomics (SILAC): In primary cells that do not divide, traditional SILAC, which relies on multiple cell divisions for full label incorporation, is not feasible.[1][5] An alternative "pulse" labeling strategy can be employed to measure protein turnover. A multiplex SILAC approach, using two different heavy isotopic forms of an amino acid, can also be used for comparative analysis in non-dividing cells.[1][6]

  • Metabolic Flux Analysis (MFA): L-Methionine-¹³C₅,¹⁵N is an excellent tracer for dissecting the flux through the methionine cycle and connected pathways.[4] By monitoring the isotopic enrichment in downstream metabolites such as SAM, S-adenosylhomocysteine (SAH), and homocysteine, the rates of methylation and remethylation can be quantified.[7][8] This is particularly valuable for studying metabolic reprogramming in disease models.

  • Methylation Dynamics: The stable isotopes from L-Methionine-¹³C₅,¹⁵N are transferred to a wide range of molecules via SAM-dependent methyltransferases. Isotope tracing can thus be used to study the dynamics of histone, DNA, and RNA methylation, providing insights into epigenetic regulation.

Experimental Protocols

Protocol 1: Pulse SILAC for Protein Turnover Analysis in Primary Neurons

This protocol is adapted for non-dividing primary neurons, where achieving >95% labeling is impractical.[1][9]

Materials:

  • Primary neuron culture medium (e.g., Neurobasal medium with supplements)

  • L-Methionine-free DMEM or Neurobasal medium[10][11]

  • L-Methionine-¹³C₅,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[12]

  • L-Arginine:HCl (¹³C₆, 99%) and L-Lysine:2HCl (¹³C₆, 99%) for multiplexing (optional)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

Procedure:

  • Primary Neuron Culture: Isolate and culture primary neurons according to standard protocols. Allow cells to adhere and mature for at least 7-10 days in standard culture medium.

  • Methionine Depletion (Optional but Recommended): To enhance label incorporation, replace the standard medium with methionine-free medium for 30-60 minutes prior to labeling.[6]

  • Pulse Labeling: Replace the methionine-free medium with labeling medium containing L-Methionine-¹³C₅,¹⁵N at the same concentration as methionine in the standard medium. For multiplex experiments, use different heavy amino acid combinations for different experimental conditions.[1][6]

  • Time Course: Culture the cells in the labeling medium for various time points (e.g., 0, 2, 6, 12, 24, 48 hours) to monitor the rate of protein synthesis and turnover.

  • Cell Harvest: At each time point, wash the cells twice with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal amounts of protein from "light" (unlabeled control) and "heavy" (labeled) samples.

    • Perform in-solution or in-gel tryptic digestion.

    • Desalt the resulting peptides using C18 StageTips.[13]

  • LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution mass spectrometry.

  • Data Analysis: Use software such as MaxQuant to identify peptides and quantify the heavy-to-light (H/L) ratios, which reflect the rate of protein synthesis.

Quantitative Data Summary

Labeling Time (Hours)Average Protein Incorporation (%) in Primary Neurons
2~10-20%
6~25-40%
12~40-60%
24~60-80%
48>80%[9]

Note: Incorporation rates can vary significantly between different proteins and cell types.[1]

Protocol 2: Metabolic Flux Analysis of the Methionine Cycle in Primary Hepatocytes

This protocol outlines the steps for tracing the metabolism of L-Methionine-¹³C₅,¹⁵N through the central methionine cycle.

Materials:

  • Primary hepatocyte culture medium (e.g., Williams' Medium E)

  • L-Methionine-free medium[10][11]

  • L-Methionine-¹³C₅,¹⁵N

  • Ice-cold PBS

  • Methanol/Water/Chloroform extraction solvent (80:15:5 v/v/v)

  • LC-MS/MS system

Procedure:

  • Primary Hepatocyte Culture: Isolate and culture primary hepatocytes according to established protocols. Allow cells to recover and form a stable monolayer.

  • Medium Exchange: Replace the standard culture medium with medium containing L-Methionine-¹³C₅,¹⁵N at a physiological concentration.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), harvest the cells for metabolite extraction.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold PBS.

    • Add ice-cold extraction solvent to the culture dish and scrape the cells.

    • Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to measure the isotopic enrichment in methionine, SAM, SAH, and homocysteine.

  • Metabolic Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the flux rates through the methionine cycle based on the isotopic labeling patterns of the measured metabolites.[14][15]

Expected Isotopic Enrichment

MetaboliteExpected Mass Shift (from ¹³C₅,¹⁵N-Methionine)
L-Methionine+6
S-Adenosylmethionine (SAM)+5 (loss of ¹³C-carboxyl group)
S-Adenosylhomocysteine (SAH)+5
Homocysteine+4 (loss of ¹³C-methyl group)

Visualizations

Methionine_Metabolism Met L-Methionine-¹³C₅,¹⁵N SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Protein) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS/MTR Cys Cysteine Hcy->Cys CBS

Caption: The central methionine metabolism pathway.

Experimental_Workflow Culture 1. Primary Cell Culture Depletion 2. Methionine Depletion (Optional) Culture->Depletion Labeling 3. Pulse with L-Methionine-¹³C₅,¹⁵N Depletion->Labeling Harvest 4. Cell Harvest Labeling->Harvest Extraction 5. Protein/Metabolite Extraction Harvest->Extraction Digestion 6. Protein Digestion (for Proteomics) Extraction->Digestion Proteomics Cleanup 7. Sample Cleanup Extraction->Cleanup Metabolomics Digestion->Cleanup LCMS 8. LC-MS/MS Analysis Cleanup->LCMS DataAnalysis 9. Data Analysis LCMS->DataAnalysis Interpretation 10. Biological Interpretation DataAnalysis->Interpretation

Caption: Experimental workflow for stable isotope labeling.

Logical_Relationships cluster_0 Experimental Design cluster_1 Protocol Execution cluster_2 Data Interpretation A Define Biological Question B Select Primary Cell Type A->B C Choose Labeling Strategy (Pulse vs. Multiplex) B->C D Determine Time Points C->D E Optimize Labeling Conditions D->E F Ensure Reproducibility E->F G Include Proper Controls E->G H Assess Label Incorporation F->H G->H I Calculate Fluxes or Turnover H->I J Correlate with Phenotype I->J

Caption: Logical relationships in a labeling experiment.

References

Quantifying Methionine Oxidation with Precision: An Application Note on Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine oxidation, the conversion of methionine to methionine sulfoxide (B87167), is a critical post-translational modification that can significantly impact protein structure, function, and stability. Its accurate quantification is paramount in various research and development areas, from understanding cellular signaling to ensuring the quality and efficacy of therapeutic proteins. However, a major challenge in measuring methionine oxidation is the artifactual oxidation that can occur during sample preparation and analysis, leading to an overestimation of the true oxidation levels.

Stable isotope labeling, coupled with mass spectrometry (MS), offers a robust solution to this problem by allowing for the differentiation between native and artifactual oxidation. This application note provides detailed protocols and data for two prominent stable isotope labeling methods for the accurate quantification of methionine oxidation: the ¹⁸O-labeling method and the Methionine Oxidation by Blocking with Alkylation (MObBa) method.

The Challenge of Artifactual Oxidation

Conventional methods for quantifying methionine oxidation, such as peptide mapping followed by liquid chromatography-mass spectrometry (LC-MS), are often plagued by the artificial oxidation of methionine residues during sample handling.[1][2][3] This can occur at various stages, including protein extraction, denaturation, enzymatic digestion, and even during the LC-MS analysis itself.[3][4] This artifactual oxidation leads to inaccurate measurements and can obscure the true biological or chemical state of the protein.

Stable Isotope Labeling to the Rescue

Stable isotope labeling strategies overcome this limitation by introducing a "heavy" isotope tag that allows for the differentiation of pre-existing methionine sulfoxide from that which is formed during the analytical workflow.

Method 1: ¹⁸O-Labeling for Accurate Quantification

This widely used method employs hydrogen peroxide enriched with the heavy oxygen isotope ¹⁸O (H₂¹⁸O₂) to "cap" all unoxidized methionine residues before sample preparation.[1][2][3] Any methionine that was not already oxidized in the original sample will be converted to methionine sulfoxide containing an ¹⁸O atom (MetO¹⁸). The native, pre-existing methionine sulfoxide will contain the naturally abundant ¹⁶O atom (MetO¹⁶). The 2 Dalton mass difference between MetO¹⁶ and MetO¹⁸ is readily distinguishable by mass spectrometry, allowing for precise quantification of the original oxidation level.[2][3]

Experimental Workflow for ¹⁸O-Labeling

G cluster_sample Protein Sample cluster_labeling ¹⁸O-Labeling cluster_prep Sample Preparation cluster_analysis Analysis Protein Protein with native Met and MetO¹⁶ H2O2_18 Add H₂¹⁸O₂ Protein->H2O2_18 Labeled_Protein Protein with native MetO¹⁶ and newly formed MetO¹⁸ H2O2_18->Labeled_Protein Denature Denature, Reduce, Alkylate Labeled_Protein->Denature Digest Tryptic Digest Denature->Digest LCMS LC-MS Analysis Digest->LCMS Quantify Quantify Ratio of MetO¹⁶ to MetO¹⁸ Peptides LCMS->Quantify G cluster_sample Peptide Sample cluster_blocking Blocking Step cluster_analysis Analysis Peptides Peptide mixture with native Met and MetO IAA Add Iodoacetamide (IAA) at low pH Peptides->IAA Blocked_Peptides Peptides with alkylated Met and native MetO IAA->Blocked_Peptides LCMS LC-MS/MS Analysis Blocked_Peptides->LCMS Quantify Quantify Ratio of Alkylated to Unmodified Peptides LCMS->Quantify G cluster_light Condition 1 cluster_heavy Condition 2 cluster_analysis Analysis Light_Cells Cells grown in 'Light' Medium (e.g., ¹²C₆-Arg) Light_Treatment Treatment A Light_Cells->Light_Treatment Light_Proteins Light Proteins Light_Treatment->Light_Proteins Combine Combine Cell Lysates Light_Proteins->Combine Heavy_Cells Cells grown in 'Heavy' Medium (e.g., ¹³C₆-Arg) Heavy_Treatment Treatment B Heavy_Cells->Heavy_Treatment Heavy_Proteins Heavy Proteins Heavy_Treatment->Heavy_Proteins Heavy_Proteins->Combine Digest Protein Digestion Combine->Digest LCMS LC-MS Analysis Digest->LCMS Quantify Quantify Heavy/Light Peptide Ratios LCMS->Quantify

References

Troubleshooting & Optimization

Low incorporation of L-Methionine-13C5,15N in SILAC experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation of L-Methionine-¹³C₅,¹⁵N in SILAC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation efficiency for L-Methionine-¹³C₅,¹⁵N in SILAC experiments?

A1: For most mammalian cell lines, an incorporation efficiency of greater than 95% is expected after 5-6 cell doublings in the heavy methionine-containing SILAC medium.[1][2] However, the actual rate can vary depending on the cell line, its metabolic rate, and the culture conditions. It is crucial to experimentally verify the incorporation efficiency before proceeding with the quantitative proteomics experiment.

Q2: Why is it important to use dialyzed fetal bovine serum (FBS) in SILAC media?

A2: Standard FBS contains endogenous "light" amino acids, including methionine. This will compete with the "heavy" L-Methionine-¹³C₅,¹⁵N in your SILAC medium, leading to incomplete labeling and inaccurate quantification. Dialyzed FBS has had small molecules, including free amino acids, removed, which is essential for achieving high incorporation rates.

Q3: Can cells synthesize their own methionine?

A3: Methionine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo (from scratch).[3] Therefore, they are dependent on an external supply from the culture medium, which is a fundamental principle of SILAC labeling.

Q4: My cells are growing slower in the SILAC medium. Is this normal?

A4: Some cell lines may exhibit a slight decrease in growth rate when cultured in dialyzed serum due to the removal of some growth factors.[4] It is also possible that the specific formulation of the SILAC medium is not optimal for your cell line. It is advisable to adapt the cells to the "light" SILAC medium (containing unlabeled methionine) before introducing the "heavy" medium. If growth is significantly impaired, further optimization of the medium with supplements may be necessary.

Troubleshooting Guide: Low L-Methionine-¹³C₅,¹⁵N Incorporation

This guide addresses common issues leading to low incorporation of heavy methionine in a question-and-answer format.

Issue 1: Suboptimal Cell Culture Conditions

Q: I have cultured my cells for 6 doublings, but the incorporation of L-Methionine-¹³C₅,¹⁵N is still below 90%. What could be the issue with my cell culture?

A: Several factors related to your cell culture conditions could be contributing to low incorporation. Consider the following:

  • Insufficient Cell Doublings: While 5-6 doublings is a general guideline, some slower-growing cell lines may require more time to achieve complete incorporation. It is recommended to continue passaging the cells for another 1-2 doublings and re-check the incorporation efficiency.

  • Cell Health and Confluency: Ensure that your cells are healthy and actively dividing. Cells that are overly confluent, stressed, or in a senescent state will have a lower rate of protein synthesis and, consequently, lower amino acid incorporation. Maintain cells in the log phase of growth (30-90% confluency).[1]

  • Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell metabolism and protein synthesis, leading to poor SILAC labeling. Regularly test your cell lines for mycoplasma.

Issue 2: Problems with SILAC Medium and Reagents

Q: I've confirmed my cell culture conditions are optimal, but the labeling efficiency is still low. Could there be a problem with my SILAC medium?

A: Yes, issues with the SILAC medium are a common cause of low incorporation. Here's what to check:

  • Incomplete Depletion of Light Methionine: Ensure that your SILAC medium is completely devoid of "light" L-methionine. Double-check the formulation of your custom-made medium or the specifications of your commercial medium.

  • Contamination with Light Methionine: As mentioned in the FAQs, the primary source of contamination is non-dialyzed FBS. Always use high-quality, dialyzed FBS. Other media supplements could also potentially contain light methionine, so verify their composition.

  • Concentration of Heavy Methionine: The concentration of L-Methionine-¹³C₅,¹⁵N in the medium should be equivalent to or slightly higher than the concentration of methionine in standard culture medium to ensure it is not a limiting factor for protein synthesis.[3] For example, the concentration of methionine in Joklik medium is 15 mg/L, so the corresponding concentration of heavy methionine should be around 15.4 mg/L to account for the molar equivalent.[3]

Issue 3: Cellular Metabolism of Methionine

Q: Are there any metabolic pathways that could interfere with the incorporation of heavy methionine?

A: While less common than issues with arginine, certain metabolic factors can play a role:

  • Methionine Salvage Pathway: Cells can recycle methionine from S-adenosylmethionine (SAM), a key molecule in methylation reactions. While cells cannot synthesize methionine from scratch, this recycling pathway could potentially dilute the heavy-labeled pool, although this is generally not considered a major issue in SILAC experiments where the external supply of heavy methionine is abundant.

  • Cell Line-Specific Metabolism: Some cell lines, particularly certain cancer cell lines, have altered methionine metabolism.[5] These cells may have an unusually high demand for methionine, potentially affecting the dynamics of heavy label incorporation.

Quantitative Data

While specific incorporation rates are highly dependent on the cell line and experimental conditions, the generally accepted target for reliable quantitative proteomics is >95% . The table below provides a general guideline for expected outcomes.

Number of Cell DoublingsExpected L-Methionine-¹³C₅,¹⁵N IncorporationNotes
2-350-75%Insufficient for quantitative experiments.
475-90%Approaching sufficient labeling, but still may lead to inaccuracies.
5-6 >95% Generally considered sufficient for most SILAC experiments. [1][2]
>6>97%Further passaging can increase incorporation to near 100%.

Experimental Protocols

Protocol 1: Assessing L-Methionine-¹³C₅,¹⁵N Incorporation Efficiency

This protocol outlines the steps to determine the percentage of heavy methionine incorporation in your cell line.

  • Cell Culture: Culture your cells in "heavy" SILAC medium containing L-Methionine-¹³C₅,¹⁵N for at least 5-6 cell doublings.

  • Harvest Cells: Harvest a small aliquot of cells (approximately 1 million cells).

  • Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Digestion:

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis:

    • Search the mass spectrometry data against a protein database, specifying L-Methionine-¹³C₅,¹⁵N as a variable modification.

    • Extract the ion chromatograms for several abundant peptides that contain methionine.

    • Calculate the incorporation efficiency for each peptide using the following formula: % Incorporation = [Peak Area (Heavy Peptide) / (Peak Area (Heavy Peptide) + Peak Area (Light Peptide))] * 100

    • Average the incorporation efficiency across multiple peptides to get a reliable estimate.

Visualizations

SILAC_Workflow General SILAC Experimental Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment A Population A (Light Medium) C Control Treatment A->C B Population B (Heavy Medium with L-Methionine-13C5,15N) D Experimental Treatment B->D E Combine Cell Lysates (1:1 Protein Ratio) C->E D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H Troubleshooting_Workflow Troubleshooting Low Methionine Incorporation Start Low Methionine Incorporation (<95%) Check_Doublings Have cells undergone at least 5-6 doublings? Start->Check_Doublings Continue_Culture Continue culturing for 1-2 more doublings and re-check Check_Doublings->Continue_Culture No Check_Media Is the SILAC medium formulated correctly? Check_Doublings->Check_Media Yes Continue_Culture->Check_Doublings Verify_Media * Verify absence of light Met * Use dialyzed FBS * Check heavy Met concentration Check_Media->Verify_Media No Check_Health Are cells healthy and in log-phase growth? Check_Media->Check_Health Yes Verify_Media->Check_Media Optimize_Culture * Check for contamination * Maintain optimal confluency * Ensure cell viability Check_Health->Optimize_Culture No Consider_Metabolism Consider cell-line specific metabolic issues Check_Health->Consider_Metabolism Yes Optimize_Culture->Check_Health End Incorporation >95% Consider_Metabolism->End Methionine_Metabolism Simplified Methionine Metabolism Pathway Met_in This compound (from SILAC Medium) Protein Protein Synthesis (Incorporation of Heavy Met) Met_in->Protein SAM S-adenosylmethionine (SAM) (Methyl Donor) Met_in->SAM Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAM->Homocysteine Recycle Methionine Salvage Pathway Homocysteine->Recycle Recycle->Met_in Potential for dilution

References

Common sources of error in SILAC quantitative proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of error in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in SILAC experiments?

The most common sources of error in SILAC experiments include incomplete incorporation of isotopic amino acids, the metabolic conversion of arginine to proline, and inaccuracies in mixing the 'light' and 'heavy' labeled cell populations.[1][2] Other significant sources of error can be contamination with unlabeled amino acids from sources like fetal bovine serum, keratin (B1170402) contamination during sample preparation, and errors during mass spectrometry analysis and data processing.[3][4]

Q2: What is incomplete labeling and how does it affect quantification?

Incomplete labeling occurs when the cells grown in 'heavy' SILAC medium do not fully incorporate the stable isotope-labeled amino acids.[3] This results in a mixture of 'light' and 'heavy' proteins within the labeled cell population. Consequently, this leads to an underestimation of the heavy-to-light (H/L) ratio, as the unlabeled peptides from the 'heavy' sample contribute to the 'light' peptide signal.[3] For accurate quantification, a labeling efficiency of at least 97% is recommended.[3]

Q3: What is arginine-to-proline conversion and why is it a problem?

Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled 'heavy' arginine is converted into 'heavy' proline.[5][6] This is problematic because it leads to the incorrect quantification of proline-containing peptides, which can affect a significant portion of the proteome.[5][6] The conversion splits the mass spectrometry signal for these peptides, complicating data analysis.[6]

Q4: How does protein turnover affect SILAC quantification?

Protein turnover, the balance of protein synthesis and degradation, is a key factor in dynamic SILAC experiments designed to measure protein half-lives.[7][8] Errors can arise if the experiment duration is not optimized for the turnover rates of the proteins of interest. For slowly turning over proteins, insufficient labeling time will lead to low incorporation of the heavy label. Conversely, for rapidly turning over proteins, the labeled protein might be degraded before the end of the experiment.

Q5: What is the purpose of a label-swap replication?

A label-swap replication is an experimental strategy to correct for errors arising from incomplete labeling and other systematic biases.[1][2] In this design, the isotopic labels are swapped between the experimental conditions in a replicate experiment. By averaging the ratios from the original and the label-swapped experiments, systematic errors can be effectively minimized, leading to more reliable and accurate quantification.[1][2]

Troubleshooting Guides

Issue 1: Inaccurate Protein Ratios and Poor Reproducibility

Symptoms:

  • Wide variability in protein ratios between replicate experiments.

  • Quantified ratios are consistently lower than expected (ratio compression).[9]

  • High number of missing values in the dataset.[10]

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Labeling Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >97% incorporation.[3][11] Perform a preliminary experiment to confirm labeling efficiency by mass spectrometry.[3]
Arginine-to-Proline Conversion Supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/liter) to inhibit the metabolic conversion of arginine.[5][6] Alternatively, use cell lines deficient in the arginine-to-proline conversion pathway.[12]
Sample Mixing Errors Accurately determine the protein concentration of the 'light' and 'heavy' cell lysates before mixing. Aim for a precise 1:1 mixing ratio for control experiments.[3]
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids into the SILAC medium.[4] Ensure all media components are of high purity.
Issue 2: High Keratin Contamination in Mass Spectrometry Data

Symptoms:

  • Prominent keratin peaks in the mass spectra.

  • A significant number of identified peptides match keratin proteins.

Possible Causes & Solutions:

CauseRecommended Solution
Environmental Contamination Prepare samples in a laminar flow hood.[3] Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.[3]
Contaminated Reagents and Consumables Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions.[3] Use sterile, individually wrapped pipette tips and microcentrifuge tubes.[3]
Sample Handling Keep all sample tubes and plates covered as much as possible during preparation.[3]

Experimental Protocols

Protocol 1: Checking for Label Incorporation Efficiency
  • Cell Culture: Culture a small population of cells in the 'heavy' SILAC medium for at least five cell doublings.[3]

  • Cell Lysis and Protein Digestion: Harvest the 'heavy' labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[3]

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[3]

  • Data Analysis: Search the mass spectrometry data against a protein database. Determine the percentage of peptides that have incorporated the heavy amino acid. A labeling efficiency of over 97% is recommended for accurate quantification.[3]

Protocol 2: Keratin-Free Sample Preparation
  • Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol (B145695) and water. Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.[3]

  • Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.[3]

  • Reagent and Consumable Handling: Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions. Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.[3]

  • Sample Handling: Perform all sample preparation steps within the laminar flow hood. Keep all tubes and plates covered as much as possible.[3]

Visualizations

SILAC_Workflow_Errors cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture ('Light' & 'Heavy' Media) B Cell Lysis A->B C Protein Quantification B->C D Mixing of Lysates C->D E Protein Digestion D->E F LC-MS/MS Analysis E->F G Peptide Identification & Quantification F->G H Data Interpretation G->H Err1 Incomplete Labeling Err1->A Affects Err2 Arg-to-Pro Conversion Err2->A Affects Err3 Contamination (Keratin, etc.) Err3->B Introduced during Err3->E Introduced during Err4 Mixing Inaccuracy Err4->D Occurs at Err5 MS Errors Err5->F Can occur during

Caption: Common sources of error in the SILAC experimental workflow.

Troubleshooting_SILAC cluster_labeling Labeling Issues cluster_conversion Metabolic Conversion cluster_mixing Sample Mixing start Inaccurate Quantification q_label Check Labeling Efficiency (>97%)? start->q_label sol_label Increase cell doublings (min. 5-6) q_label->sol_label No q_conversion Arginine-to-Proline Conversion Suspected? q_label->q_conversion Yes sol_conversion Add unlabeled Proline to media q_conversion->sol_conversion Yes q_mixing Accurate Protein Quantification Pre-Mixing? q_conversion->q_mixing No sol_mixing Re-quantify lysates and remix accurately q_mixing->sol_mixing No end_node Perform Label-Swap Replicate for Validation q_mixing->end_node Yes

Caption: Decision tree for troubleshooting inaccurate SILAC quantification.

References

Technical Support Center: Optimizing Protein Digestion & Preventing Methionine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to methionine oxidation during protein digestion and sample preparation for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem in proteomics?

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, converting its thioether side chain into methionine sulfoxide (B87167) (+16 Da) and further to methionine sulfone (+32 Da).[1][2] This modification is a concern in proteomics for several reasons:

  • Artifact Introduction: Oxidation can occur artificially during sample preparation (e.g., digestion, purification) and analysis (e.g., electrospray ionization), making it difficult to distinguish from true in vivo biological modifications.[3][4][5]

  • Altered Peptide Properties: The conversion to the more polar methionine sulfoxide can change a peptide's chromatographic retention time, typically causing it to elute earlier from reverse-phase columns.[6]

  • Impact on Protein Structure and Function: In vivo, methionine oxidation can alter protein structure, stability, and biological activity, and has been linked to aging and various pathological conditions.[6][7][8] Accurately quantifying this requires minimizing artifactual oxidation.

Q2: What are the primary causes of artificial methionine oxidation during sample preparation?

Artificial methionine oxidation is primarily caused by exposure to reactive oxygen species (ROS). Common sources during experimental workflows include:

  • Prolonged Digestion Times: Extended incubation, such as a typical overnight digest, increases the sample's exposure to dissolved oxygen and potential contaminants.[4]

  • Reagents and Buffers: The presence of residual metals or peroxides in buffers and reagents can catalyze oxidation.[5][6] Using freshly prepared, high-purity reagents is crucial.

  • Exposure to Air: Handling samples with significant exposure to the atmosphere can introduce oxygen, leading to oxidation.[9]

  • High Temperatures: Elevated temperatures during denaturation and digestion can increase the rate of oxidation reactions.[9]

  • LC-MS/MS Analysis: The electrospray ionization (ESI) process itself has been identified as a source of in-vitro oxidation.[4]

Q3: Can standard reducing agents like DTT or TCEP reverse methionine sulfoxide formation?

No. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to reduce disulfide bonds between cysteine residues. They are not strong enough to reduce methionine sulfoxide back to methionine.[4] The reversal of this modification in biological systems is accomplished by a dedicated class of enzymes known as methionine sulfoxide reductases (MsrA and MsrB).[10][11]

Q4: How can I minimize methionine oxidation during my digestion protocol?

Minimizing oxidation requires a combination of careful handling and optimized protocol steps:

  • Work Efficiently: Minimize the duration of each sample preparation step to reduce exposure to air and elevated temperatures.[9]

  • Use Scavengers/Antioxidants: Add free L-methionine (e.g., 20 mM) to the digestion buffer. It acts as a sacrificial scavenger, getting oxidized in preference to the methionine residues within your protein sample.[9][12]

  • Control pH: Performing digestion at a slightly acidic pH can help minimize the reactivity of certain residues.[13]

  • Optimize Temperature: While trypsin is active at 37°C, consider if a shorter digestion at a slightly lower temperature or a faster, high-temperature two-step protocol is feasible for your sample.[12]

  • Use High-Quality Reagents: Ensure all buffers and solvents are fresh and free of oxidizing contaminants.

Troubleshooting Guide

Problem: I am observing unexpectedly high or variable levels of methionine oxidation in my mass spectrometry results.

This is a common issue that can compromise the interpretation of results, especially when studying oxidative stress. Use the following guide to identify the potential source of the problem and find a solution.

Potential Cause Recommended Solution & Explanation
Prolonged Digestion Protocol For a typical overnight digest, artifactual oxidation can range from 0% to over 400%, depending on the specific peptide sequence.[4] Solution: Reduce the digestion time. Explore accelerated digestion protocols, such as using pressure cycling technology (PCT) or implementing a two-step, high/low-temperature protocol to achieve complete digestion in a shorter period.[9][12]
Oxidizing Contaminants in Buffers Reagents, especially water and buffers, can contain dissolved oxygen or trace metal ions that promote oxidation. Solution: Use freshly prepared buffers made with high-purity, LC-MS grade water. Degassing buffers before use can also help. Avoid sources of metal contamination.[5][6]
Sample Handling and Exposure Frequent vortexing, exposure to air, and leaving samples uncapped can introduce significant amounts of oxygen. Solution: Minimize sample agitation and keep tubes capped whenever possible. For highly sensitive samples, consider performing critical steps under an inert gas like argon or nitrogen.[2]
Oxidation During LC-MS Analysis The electrospray ionization (ESI) source can itself be an oxidizing environment. Solution: This is harder to control. However, you can use a chemical blocking strategy post-digestion. Methods like MObBa (Methionine Oxidation by Blocking with Alkylation) use iodoacetamide (B48618) at low pH to alkylate unoxidized methionines, preventing them from being oxidized during ESI.[3][14]
Workflow for Troubleshooting Methionine Oxidation

The following flowchart provides a logical path for diagnosing and addressing high methionine oxidation.

G cluster_artifact Artifactual Oxidation Troubleshooting cluster_quant Quantitative Analysis start High Met-Oxidation Detected q1 Is the oxidation biologically relevant or an artifact? start->q1 check_digestion Review Digestion Protocol q1->check_digestion Likely Artifact quant_method Implement advanced quantification to differentiate in vivo vs. in vitro q1->quant_method Potentially Biological check_reagents Evaluate Reagents & Buffers check_digestion->check_reagents sol_time Reduce digestion time (e.g., <4 hours) check_digestion->sol_time sol_scavenger Add scavengers (e.g., 20 mM free Met) check_digestion->sol_scavenger check_handling Assess Sample Handling check_reagents->check_handling sol_reagents Use fresh, high-purity reagents Degas buffers check_reagents->sol_reagents sol_handling Minimize air exposure Work quickly check_handling->sol_handling method_18O Stable Isotope Labeling (18O) quant_method->method_18O method_mobba Alkylation Blocking (MObBa) quant_method->method_mobba

Caption: A troubleshooting flowchart for high methionine oxidation.

Experimental Protocols

Protocol 1: In-Gel Digestion with Minimized Oxidation

This protocol is adapted for minimizing artifactual methionine oxidation during standard in-gel digestion.

  • Excise and Destain: Excise the protein band of interest from the SDS-PAGE gel using a clean scalpel. Cut the band into small (~1 mm³) pieces. Destain the gel pieces completely using a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate for 45-60 minutes at 56°C.

    • Cool to room temperature and remove the DTT solution.

    • Alkylate free cysteines by adding 55 mM iodoacetamide (IAA) in 50 mM ammonium bicarbonate. Incubate for 30 minutes in the dark at room temperature.[15]

  • Wash and Dehydrate: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces completely in a vacuum centrifuge.

  • Enzymatic Digestion:

    • Prepare the digestion buffer: Sequencing-grade modified trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate. Crucially, supplement this buffer with 20 mM free L-methionine to act as an antioxidant. [12]

    • Rehydrate the dried gel pieces in the supplemented trypsin solution on ice for 45 minutes. Ensure the pieces are just covered by the solution.

    • Remove excess solution and add a small amount of supplemented 50 mM ammonium bicarbonate buffer (without trypsin) to keep the gel pieces wet.

    • Incubate at 37°C for 4-6 hours (avoiding overnight incubation if possible).

  • Peptide Extraction:

    • Collect the supernatant containing the digested peptides.

    • Perform two sequential extractions. First with 50% ACN, and a second time with 5% formic acid in 50% ACN.[15] Vortex briefly and sonicate for 10 minutes for each extraction.

    • Pool all supernatants. Reduce the volume in a vacuum centrifuge but do not dry completely. Resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Quantifying Oxidation with ¹⁸O Isotope Labeling

This method allows for the accurate determination of in vivo oxidation by chemically "blocking" unoxidized methionines with a heavy oxygen isotope, preventing them from being artificially oxidized with ¹⁶O later.[6][16]

  • Protein Preparation: Begin with your purified protein sample in a suitable buffer.

  • ¹⁸O-Labeling Block:

    • Add ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to the protein sample to fully oxidize all remaining, unoxidized methionine residues.[6] The final concentration and incubation time (e.g., 30 minutes at 37°C) may need optimization depending on the protein.[17]

    • This step converts all Met residues that were not already oxidized in vivo (as Met-¹⁶O) into Met-¹⁸O.

  • Standard Digestion: Proceed with a standard reduction, alkylation, and trypsin digestion protocol as described above (Protocol 1, steps 2-5). Since all methionines are now in an oxidized state (either ¹⁶O or ¹⁸O), no further artifactual oxidation during digestion will occur.

  • LC-MS/MS Analysis and Quantification:

    • During MS analysis, peptides containing methionine will appear as isotopic pairs separated by 2 Da (for ¹⁸O vs. ¹⁶O).

    • The level of in vivo methionine sulfoxide can be calculated by comparing the peak intensity of the peptide containing Met-¹⁶O to the total intensity of both the Met-¹⁶O and Met-¹⁸O peaks.[6]

Workflow for ¹⁸O-Labeling to Quantify Methionine Oxidation

G start Protein Sample (Contains native Met and in vivo Met-16O) step1 Add H2-18O2 to block unoxidized Met start->step1 step2 Sample now contains only in vivo Met-16O and induced Met-18O step1->step2 step3 Standard Proteolytic Digestion (e.g., Trypsin) step2->step3 step4 LC-MS/MS Analysis step3->step4 end Quantify Ratio of Peptide(Met-16O) to Peptide(Met-18O) to determine true in vivo oxidation level step4->end

Caption: Workflow for stable isotope labeling to quantify Met-O.

References

Technical Support Center: Minimizing Keratin Contamination in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize keratin (B1170402) contamination during proteomics sample preparation. Keratin, a common environmental protein, can significantly interfere with mass spectrometry results by masking peptides of interest.[1]

Frequently Asked Questions (FAQs)

Q1: What is keratin and why is it a significant problem in proteomics?

A1: Keratins are structural proteins found in vertebrates and are the main components of skin, hair, and nails.[2] They are one of the most common contaminants in proteomics experiments.[3] Due to their high abundance in the lab environment (from dust, skin flakes, and hair), they can easily contaminate samples.[4][5] In mass spectrometry, abundant keratin peptides can suppress the ionization of lower-abundance peptides from your proteins of interest, leading to incomplete protein identification and skewed quantitative data.[2][6] It's not unusual for over 25% of the peptide content in a sample to be from keratin contamination.[1]

Q2: What are the primary sources of keratin contamination in a laboratory setting?

A2: The main sources of keratin contamination include:

  • Personnel: Skin flakes, hair, and clothing (especially wool) from researchers are major contributors.[1][5][7]

  • Laboratory Environment: Dust is a significant reservoir of keratin.[3][4] Any surface, piece of glassware, or reagent left exposed to the air can become contaminated.[4]

  • Reagents and Consumables: Dust can contaminate stock solutions, buffers, and even boxes of pipette tips or microcentrifuge tubes.[2][3] Latex gloves are also a known source of proteinaceous material and should be avoided.[2]

Q3: What are the most critical preventative measures I can take?

A3: The most effective strategies involve creating a physical barrier and maintaining a clean workspace:

  • Work in a Laminar Flow Hood: Whenever possible, perform all sample preparation steps in a laminar flow hood or a biological safety cabinet to minimize exposure to airborne dust and particles.[1][2][6]

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and consider using a hairnet or bouffant cap.[2][5][7] Change gloves frequently, especially after touching any surface outside of the clean workspace.[4][8]

  • Maintain a Clean Workspace: Before starting, thoroughly wipe down your bench, pipettes, and any equipment with 70% ethanol (B145695) or methanol (B129727).[6][9] Keep all reagent bottles and sample tubes covered as much as possible.[3]

Q4: Can I ever completely eliminate keratin contamination?

A4: While completely eliminating keratin is nearly impossible, you can significantly reduce it to levels that do not interfere with the analysis of your proteins of interest.[10] The goal is to minimize keratin to a point where it is below the abundance of your target proteins.[2] For highly sensitive analyses of low-abundance proteins, implementing stringent anti-keratin protocols is crucial.[2]

Troubleshooting Guide

Issue: I'm still seeing high levels of keratin in my mass spectrometry results despite taking basic precautions. What should I check?

Answer: If basic measures aren't sufficient, consider these common culprits and advanced troubleshooting steps:

Potential CauseTroubleshooting Steps & Solutions
Contaminated Reagents & Labware Solutions: 1. Aliquot all buffers and reagents into smaller, single-use volumes. Avoid using communal lab chemicals.[3][4] 2. Use fresh, high-purity (e.g., HPLC grade) solvents and reagents.[4] 3. Dedicate a set of glassware and pipettes exclusively for proteomics work.[3] 4. Clean glassware thoroughly by rinsing with hot water followed by an organic solvent like methanol or isopropanol; avoid detergents as they can contain polymers like PEG that also interfere with mass spectrometry.[4][7]
Environmental Exposure Solutions: 1. If a laminar flow hood is unavailable, minimize the time samples and reagents are exposed to the open air.[9] 2. Keep all sample tubes, plates, and reagent bottles capped or covered with clean foil whenever not in immediate use.[3][4] 3. Clean gel electrophoresis tanks thoroughly, as they are a common source of keratin contamination.[3][4]
Personal Contamination Solutions: 1. Avoid wearing natural fiber clothing like wool in the lab.[1][6] Opt for disposable, clean-room type lab coats.[2] 2. After putting on fresh gloves, consider rinsing them with HPLC-grade water or ethanol.[11] 3. Be mindful of touching your face, hair, or phone while wearing gloves. If this happens, change your gloves immediately.[4][8]
Static Electricity Solution: Static electricity on plasticware can attract dust particles. An electrostatic eliminator (ionizing bar) used during procedures like in-gel digestion has been shown to significantly reduce keratin contamination.[12]

Quantitative Impact of Anti-Keratin Measures

While specific reduction percentages can vary greatly between labs, the following table summarizes the qualitative impact of implementing key preventative measures on the relative abundance of keratin peptides observed in mass spectrometry data.

Experimental ConditionExpected Keratin AbundanceRationale
No Precautions Very HighDirect exposure to all environmental and personal keratin sources.
Basic PPE (Gloves, Lab Coat) HighReduces direct skin contact but does not control for airborne contaminants or contaminated reagents.
Work in Laminar Flow Hood with Full PPE LowCreates a clean, particle-free workspace, significantly reducing airborne contamination which is a primary source.[1][2]
Laminar Flow Hood, Full PPE, and Dedicated Reagents Very LowAddresses both airborne and reagent-based contamination, providing the most robust protection against keratin.[3][4]

Experimental Protocols

Protocol 1: Low-Keratin Sample Preparation Workflow (for In-Gel Digestion)

This protocol outlines the key steps for processing a protein sample from an SDS-PAGE gel while minimizing keratin contamination.

  • Workspace Preparation:

    • Thoroughly wipe down the interior surfaces of a laminar flow hood with 70% ethanol, followed by HPLC-grade water.[2]

    • Wipe down all required equipment (pipettes, tube racks, etc.) before placing them in the hood.[2]

  • Gel Handling:

    • Wear powder-free nitrile gloves and a clean lab coat.[11]

    • Use pre-cast gels if possible, as they tend to have fewer contaminants.[9] If casting your own, use high-purity reagents and clean the glass plates with ethanol before use.[6][10]

    • After electrophoresis, disassemble the gel cassette inside the laminar flow hood.[6][10]

  • Staining and Destaining:

    • Place the gel in a dedicated, clean staining container that has been rinsed with ethanol and HPLC-grade water.[9][11]

    • Use freshly prepared staining and destaining solutions made with high-purity water.[11]

    • Keep the container covered at all times during staining and destaining.[4]

  • Band Excision:

    • Place the gel on a clean surface, such as a new piece of plastic wrap placed on the imager screen.[9]

    • Use a new, clean razor blade to excise the protein bands of interest.[9] Use a fresh blade for each different sample to avoid cross-contamination.

    • Cut the excised gel band into small (~1x1 mm) pieces and place them into a low-binding microcentrifuge tube.[13]

  • In-Gel Digestion:

    • Perform all subsequent steps (destaining, reduction, alkylation, and digestion) within the laminar flow hood.

    • Keep tubes capped whenever possible, especially during incubation steps.

Protocol 2: Cleaning Lab Surfaces to Minimize Keratin
  • Initial Cleaning: Remove any visible dust and debris from the benchtop or hood surface.

  • Solvent Wipe 1 (Organic): Liberally spray the surface with 70% ethanol or methanol. Wipe the surface thoroughly with a lint-free, clean-room wipe (avoid standard lab wipes which can be a source of polymers).[6][7]

  • Solvent Wipe 2 (Aqueous): Spray the same surface with HPLC-grade water. Wipe thoroughly with a new, lint-free wipe to remove any residual salts or contaminants.

  • Air Dry: Allow the surface to air dry completely within the closed (or running) laminar flow hood.

  • Frequency: This procedure should be performed before and after each proteomics sample preparation session.[2]

Visualizations

Sources of Keratin Contamination

KeratinSources sourceNode sourceNode pathwayNode pathwayNode sampleNode sampleNode Personnel Personnel Skin Skin Flakes Personnel->Skin Hair Hair Personnel->Hair Clothing Clothing Fibers (e.g., Wool) Personnel->Clothing Environment Environment Dust Airborne Dust Environment->Dust Surfaces Work Surfaces Environment->Surfaces Reagents Reagents & Consumables Solutions Stock Solutions & Buffers Reagents->Solutions Plastics Pipette Tips & Tubes Reagents->Plastics Gloves Latex Gloves Reagents->Gloves Sample Final Sample Skin->Sample Hair->Sample Clothing->Sample Dust->Sample Surfaces->Sample Solutions->Sample Plastics->Sample Gloves->Sample

Caption: Major sources of keratin contamination in a proteomics workflow.

Low-Keratin Sample Preparation Workflow

LowKeratinWorkflow stepNode stepNode actionNode actionNode precautionNode precautionNode start Start: Protein Sample prep 1. Workspace Prep start->prep sds_page 2. SDS-PAGE prep->sds_page stain 3. Gel Staining sds_page->stain excise 4. Band Excision stain->excise digest 5. In-Gel Digestion excise->digest lcms 6. LC-MS/MS Analysis digest->lcms end End: Data lcms->end hood Work in Laminar Flow Hood hood->prep hood->stain hood->excise hood->digest ppe Wear Full PPE (Nitrile Gloves, Coat) ppe->prep ppe->sds_page ppe->stain ppe->excise ppe->digest clean Use Clean Tools & Fresh Reagents clean->sds_page clean->stain clean->excise clean->digest

Caption: Key stages and precautions in a low-keratin sample prep workflow.

References

Technical Support Center: L-Methionine-¹³C₅,¹⁵N in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-Methionine-¹³C₅,¹⁵N in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Is L-Methionine-¹³C₅,¹⁵N expected to be cytotoxic to my cell line?

A1: L-Methionine-¹³C₅,¹⁵N is a stable isotope-labeled form of the essential amino acid L-methionine. It is primarily used as a tracer in metabolic studies and is not inherently more cytotoxic than standard L-methionine.[1][2] However, high concentrations of L-methionine itself can exert cytotoxic or anti-proliferative effects on various cancer cell lines, including but not limited to breast, prostate, and pancreatic cancer cells.[3][4][5] The sensitivity of your specific cell line to high concentrations of L-methionine should be determined empirically.

Q2: What are the known mechanisms of L-methionine-induced cytotoxicity in cancer cells?

A2: Research indicates that high concentrations of L-methionine can inhibit cancer cell growth through several mechanisms. A primary pathway involves the modulation of the p53 tumor suppressor protein. In cancer cells with wild-type p53, such as MCF-7 and LNCaP, high levels of methionine have been shown to suppress p53 expression at both the mRNA and protein levels, leading to an inhibition of cell proliferation.[3][4] Additionally, L-methionine can influence cellular metabolism by rewiring central carbon metabolism and affecting pathways such as AMPK and mTOR.[6] Many cancer cells also exhibit "methionine dependency," a phenomenon where they are unable to proliferate if L-methionine is replaced by its precursor, homocysteine.[7]

Q3: How do I determine the optimal concentration of L-Methionine-¹³C₅,¹⁵N for my experiment without inducing cytotoxicity?

A3: To determine the optimal, non-cytotoxic concentration of L-Methionine-¹³C₅,¹⁵N for your specific cell line, it is crucial to perform a dose-response experiment. We recommend titrating a range of concentrations and assessing cell viability and proliferation over a time course relevant to your planned experiment. Standard cell viability assays such as MTT, MTS, or XTT can be employed for this purpose.[8][9]

Q4: Can the isotopic label on L-Methionine-¹³C₅,¹⁵N interfere with cell viability assays?

A4: The stable isotopes ¹³C and ¹⁵N are not known to interfere with the colorimetric or fluorometric readouts of common cell viability assays like MTT, MTS, or resazurin-based assays. These assays primarily measure metabolic activity through the reduction of a substrate by cellular dehydrogenases.[8][9] The isotopic labeling of methionine does not alter this fundamental biochemical process.

Q5: My cells are showing reduced proliferation after treatment with L-Methionine-¹³C₅,¹⁵N. How can I be sure this is due to the concentration of methionine and not an isotope effect?

A5: To confirm that the observed effects are due to the concentration of methionine and not the isotopic label, a crucial control experiment is to treat your cells with an identical concentration of unlabeled L-methionine. If both the labeled and unlabeled forms of L-methionine produce a similar reduction in proliferation, it indicates that the effect is due to the biochemical properties of methionine at that concentration, not the stable isotopes.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Low Viability
Possible Cause Troubleshooting Step
High L-Methionine Concentration The concentration of L-Methionine-¹³C₅,¹⁵N may be in a range that is cytotoxic to your specific cell line.
Solution: Perform a dose-response curve to determine the IC50 value for your cell line. Start with a wide range of concentrations to identify a non-toxic working concentration for your metabolic labeling studies.
Cell Line Sensitivity Some cancer cell lines are particularly sensitive to fluctuations in methionine levels, a characteristic known as methionine dependence.[7][10]
Solution: Review the literature for your specific cell line to understand its metabolic dependencies. Consider using a control cell line that is known to be less sensitive to methionine levels.
Contamination Microbial contamination can lead to rapid cell death.
Solution: Regularly check your cell cultures for signs of contamination (e.g., turbidity, color change in the medium, filamentous or granular structures under the microscope). Use aseptic techniques and regularly test for mycoplasma.
Issue 2: Inconsistent or Non-reproducible Results in Viability Assays
Possible Cause Troubleshooting Step
Variable Cell Seeding Density The initial number of cells seeded can significantly impact the outcome of viability assays, as drug responses can be density-dependent.[11]
Solution: Ensure precise and consistent cell counting and seeding for all experiments. Allow cells to adhere and resume logarithmic growth before adding L-Methionine-¹³C₅,¹⁵N.
Assay Incubation Time The timing of the viability assay readout is critical. The conversion of substrates like MTT is time-dependent.[9]
Solution: Optimize the incubation time for your specific cell line and assay conditions to ensure the signal is within the linear range of detection.
Metabolic State of Cells The metabolic activity of cells can fluctuate with confluence and culture conditions, affecting the results of viability assays that rely on metabolic readouts.[9]
Solution: Perform experiments on cells that are in the logarithmic growth phase and have not reached confluency. Maintain consistent culture conditions (e.g., CO₂, temperature, humidity).

Quantitative Data Summary

The following table summarizes the effects of unlabeled L-methionine on various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments with L-Methionine-¹³C₅,¹⁵N.

Cell LineCancer TypeL-Methionine ConcentrationObserved EffectCitation
MCF-7 Breast Cancer5 and 10 g/LSignificant suppression of cell growth.[4][4]
MCF-7 Breast Cancer1 to 5 mg/mLInhibition of cell growth.[3][3]
LNCaP Prostate Cancer1 to 5 mg/mLInhibition of cell growth.[3][3]
DU-145 Prostate CancerNot specifiedDid not diminish growth or proliferation.[3][3]
BXPC-3 Pancreatic Cancer5 mg/mLReduced cell proliferation by 31-35% after 7 days.[5][5]
HPAC Pancreatic Cancer5 mg/mLReduced cell proliferation by 31-35% after 7 days.[5][5]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of L-Methionine-¹³C₅,¹⁵N and unlabeled L-methionine (as a control) in fresh culture medium. Remove the old medium from the cells and add the treatment media. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with L-Methionine A->C B Prepare Serial Dilutions of L-Met-¹³C₅,¹⁵N & Unlabeled L-Met B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

Caption: Workflow for determining L-Methionine cytotoxicity using an MTT assay.

p53_Pathway cluster_effect Met High Concentration of L-Methionine p53 p53 Expression (mRNA & Protein) Met->p53 Suppresses Proliferation Cell Proliferation p53->Proliferation Regulates Growth_Inhibition Inhibition of Cell Growth p53->Growth_Inhibition Leads to

Caption: p53-dependent pathway of L-methionine-induced growth inhibition.

References

How to correct for incomplete isotopic labeling in SILAC data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, with a focus on correcting for incomplete isotopic labeling.

Troubleshooting Guides

Issue: My protein ratios appear compressed or skewed in my SILAC data.

Symptoms:

  • Known protein ratios of 1:1 deviate significantly from this value.

  • The distribution of protein ratios is shifted towards the light-labeled state.

  • Quantification of differentially expressed proteins seems to underestimate the magnitude of change.

Possible Cause:

Incomplete incorporation of heavy-labeled amino acids into the proteome of the "heavy" cell population is a common cause of these issues. When a portion of the proteome in the heavy sample remains unlabeled, it contributes to the signal of the "light" peptides, leading to an underestimation of the heavy-to-light (H/L) ratio.

Solutions:

  • Verify Labeling Efficiency: Before conducting the main experiment, it is crucial to determine the incorporation efficiency of the heavy amino acids. A labeling efficiency of over 97% is recommended for accurate quantification.[1]

  • Utilize Data Analysis Software Features: Software such as MaxQuant has a "Re-quantify" option that can rescue incomplete isotope pattern pairs for quantification. This feature can identify and recalculate ratios for peptides where one of the isotopic partners was not initially detected.

  • Perform a Label-Swap Replicate Experiment: A label-swap experiment is a robust method to correct for experimental errors, including incomplete labeling.[1][2] This involves reversing the labeling conditions for the control and experimental samples in a replicate experiment. By averaging the ratios from the original and the label-swap experiment, systematic errors can be minimized.

Frequently Asked Questions (FAQs)

Q1: What is incomplete isotopic labeling in SILAC?

A1: Incomplete isotopic labeling occurs when the cells grown in "heavy" SILAC medium do not fully incorporate the stable isotope-labeled amino acids into their proteins. This results in a mixture of "heavy" and "light" (unlabeled) proteins within the same cell population, which can lead to inaccurate quantification.

Q2: What are the common causes of incomplete SILAC labeling?

A2: Several factors can contribute to incomplete labeling:

  • Insufficient Cell Doublings: For complete incorporation, cells should typically be cultured for at least five to six doublings in the SILAC medium.

  • Contamination with Light Amino Acids: The presence of unlabeled amino acids in the medium, often from non-dialyzed fetal bovine serum (FBS), can compete with the heavy-labeled amino acids.

  • Arginine-to-Proline Conversion: Some cell lines can metabolically convert heavy arginine to heavy proline. If the experiment is not designed to account for this, it can lead to quantification errors for proline-containing peptides.

Q3: How does incomplete labeling affect my quantitative data?

A3: Incomplete labeling leads to an underestimation of the heavy-to-light (H/L) protein ratio. The unlabeled portion of the heavy sample contributes to the light peptide signal, artificially inflating it and thus skewing the calculated ratio.

Q4: How can I check the incorporation efficiency of the heavy-labeled amino acids?

A4: A small-scale pilot experiment should be performed. A small population of cells is cultured in the "heavy" SILAC medium for at least five cell doublings. The cells are then harvested, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation.

Q5: What is a label-swap experiment and how does it correct for incomplete labeling?

A5: A label-swap experiment is a biological replicate where the isotopic labels are reversed for the experimental and control conditions. For example, in the first experiment, the control is "light" and the treatment is "heavy." In the label-swap replicate, the control is "heavy" and the treatment is "light." Averaging the protein ratios from these two experiments helps to cancel out systematic errors arising from incomplete labeling and other experimental variables.[1][2]

Data Presentation

Incomplete isotopic labeling can significantly impact the accuracy of protein quantification. The following tables illustrate how a label-swap experiment can correct for these inaccuracies.

Table 1: Simulated SILAC Ratios with Incomplete Labeling (90% Efficiency)

ProteinExpected H/L RatioObserved H/L Ratio (Experiment 1: Control-Light / Treatment-Heavy)
Protein A1.00.9
Protein B2.01.8
Protein C0.50.45

Table 2: Corrected SILAC Ratios after Label-Swap Experiment

ProteinObserved H/L Ratio (Experiment 1)Observed L/H Ratio (Label-Swap Experiment 2: Control-Heavy / Treatment-Light)Corrected H/L Ratio (Geometric Mean)
Protein A0.91.111.00
Protein B1.80.562.00
Protein C0.452.220.50

Experimental Protocols

Protocol 1: Checking SILAC Incorporation Efficiency

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for a minimum of five cell doublings.

  • Cell Harvest and Lysis: Harvest the "heavy" labeled cells and lyse them using a suitable lysis buffer.

  • Protein Digestion: Perform an in-solution or in-gel digestion of the extracted proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a relevant protein database. Determine the ratio of heavy to light peptides for a selection of identified proteins to calculate the incorporation efficiency. An efficiency of >97% is recommended.[1]

Protocol 2: Label-Swap Experimental Design

  • Experiment 1 (Forward):

    • Culture one population of cells in "light" SILAC medium (Control).

    • Culture a second population of cells in "heavy" SILAC medium (Treatment).

    • After applying the experimental treatment, combine equal amounts of protein from both populations.

    • Proceed with protein digestion and LC-MS/MS analysis.

  • Experiment 2 (Reverse/Label-Swap):

    • Culture one population of cells in "heavy" SILAC medium (Control).

    • Culture a second population of cells in "light" SILAC medium (Treatment).

    • After applying the experimental treatment, combine equal amounts of protein from both populations.

    • Proceed with protein digestion and LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the protein H/L ratios for Experiment 1.

    • Calculate the protein L/H ratios for Experiment 2 and then invert them to get H/L ratios.

    • For each protein, calculate the geometric mean of the H/L ratios from both experiments to obtain the corrected protein ratio.

Visualizations

The following diagram illustrates a logical workflow for identifying and correcting for incomplete isotopic labeling in SILAC experiments.

SILAC_Workflow cluster_prep Experimental Preparation cluster_main Main Experiment & Analysis cluster_correction Correction Strategies Start Start SILAC Experiment Check_Efficiency Check Labeling Efficiency (Pilot Experiment) Start->Check_Efficiency Main_Experiment Perform Main SILAC Experiment Check_Efficiency->Main_Experiment Efficiency > 97% Incomplete_Labeling Incomplete Labeling Detected? Check_Efficiency->Incomplete_Labeling Efficiency < 97% Data_Analysis Data Analysis (e.g., MaxQuant) Main_Experiment->Data_Analysis Data_Analysis->Incomplete_Labeling Computational_Correction Computational Correction (e.g., MaxQuant Re-quantify) Incomplete_Labeling->Computational_Correction Yes Label_Swap Perform Label-Swap Replicate Experiment Incomplete_Labeling->Label_Swap Yes Final_Results Final Quantified Data Incomplete_Labeling->Final_Results No Computational_Correction->Final_Results Label_Swap->Final_Results

Caption: Workflow for addressing incomplete SILAC labeling.

References

Technical Support Center: L-Methionine-13C5,15N for Peptide Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving peptide identification using L-Methionine-13C5,15N. This guide provides detailed answers to frequently asked questions, troubleshooting strategies for common experimental issues, and comprehensive protocols to ensure the success of your quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in proteomics?

A1: this compound is a "heavy", stable isotope-labeled version of the essential amino acid L-Methionine. It is used in a quantitative proteomics technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one key difference: one contains the normal "light" L-Methionine, while the other contains the "heavy" this compound.[2] Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins.[3] After applying an experimental treatment, the two cell populations are mixed, and their proteins are analyzed by mass spectrometry. The mass difference between heavy and light peptides allows for accurate relative quantification of protein abundance between the two samples.[4]

Q2: Why is methionine a good choice for SILAC experiments?

A2: Methionine is an excellent choice for SILAC for two primary reasons:

  • It is an essential amino acid: Mammalian cells cannot produce methionine on their own (de novo), so they must obtain it from the culture medium.[4][5] This ensures that the cells efficiently incorporate the heavy, isotope-labeled methionine provided in the SILAC medium.[6]

  • Metabolic Stability: Methionine is less prone to metabolic conversion into other amino acids compared to others like arginine, which can sometimes be converted to proline, complicating data analysis.[7][8]

Q3: What is the exact mass shift introduced by this compound?

A3: Each this compound residue incorporated into a peptide increases its mass by 6.0201 Da . This shift results from the replacement of five naturally abundant ¹²C atoms with five ¹³C atoms and one ¹⁴N atom with one ¹⁵N atom. This distinct mass difference allows the mass spectrometer to easily distinguish between the light and heavy versions of the same peptide.

Q4: How many cell doublings are required for complete labeling?

A4: To achieve high incorporation efficiency (ideally >97%), cells should be cultured for a minimum of five to six doublings in the SILAC medium.[3][7][9] For some slower-growing cell lines or to ensure maximum incorporation, extending this to 8-10 doublings may be beneficial.[10] It is critical to experimentally verify the incorporation rate before beginning the main experiment.[11]

Q5: Which cell lines are compatible with this method?

A5: A wide variety of mammalian cell lines have been successfully used with SILAC, including HeLa, HEK 293T, COS7, U2OS, and Jurkat cells.[12] The primary requirement is that the cells can be cultured in a custom medium deficient in methionine, which is then supplemented with either the light or heavy version.

Quantitative Data Summary

The mass shift is a critical parameter in a SILAC experiment. The table below summarizes the theoretical mass shifts for peptides containing this compound.

Number of Methionine Residues per PeptideIsotopic LabelTotal Mass Shift (Da)
1L-Methionine-¹³C₅,¹⁵N6.0201
2L-Methionine-¹³C₅,¹⁵N12.0402
3L-Methionine-¹³C₅,¹⁵N18.0603

Experimental Workflow and Protocols

A successful experiment relies on a meticulous and well-defined protocol. The following diagram and steps outline a standard workflow for a SILAC experiment using this compound.

SILAC_Workflow cluster_culture Phase 1: Cell Culture & Labeling cluster_exp Phase 2: Experiment & Harvest cluster_process Phase 3: Sample Processing & Analysis Culture_L Grow cells in 'Light' Medium (Natural Methionine) Culture_H Grow cells in 'Heavy' Medium (L-Methionine-¹³C₅,¹⁵N) Treatment Apply Experimental Conditions (e.g., Drug Treatment) Culture_H->Treatment Harvest Harvest Cells Treatment->Harvest Mix Combine Light & Heavy Populations 1:1 Harvest->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Fig 1. Standard workflow for a quantitative proteomics experiment using SILAC.
Detailed Protocol: SILAC Labeling and Sample Preparation

This protocol outlines the key steps for performing a SILAC experiment.

  • Media Preparation:

    • Prepare high-glucose DMEM (or other appropriate medium) that is deficient in L-Methionine.

    • Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS). It is crucial to use dialyzed serum to eliminate any unlabeled amino acids.

    • Create two media pools:

      • Light Medium: Add "light" (unlabeled) L-Methionine to the basal medium at your standard concentration.

      • Heavy Medium: Add "heavy" this compound to the basal medium at the same concentration.

  • Cell Adaptation and Labeling:

    • Split your cell line into two populations.

    • Culture one population in the "Light Medium" and the other in the "Heavy Medium".

    • Passage the cells for at least 5-6 doublings to ensure near-complete incorporation of the labeled amino acid.[3] Maintain cells in a logarithmic growth phase.[9]

  • Verification of Label Incorporation (Quality Control):

    • Before starting your experiment, harvest a small aliquot of cells from the "heavy" culture.

    • Lyse the cells, digest the proteins with trypsin, and analyze the resulting peptides by LC-MS/MS.

    • Calculate the incorporation efficiency by determining the ratio of heavy to light peptides. The incorporation rate should be >97% before proceeding.[7]

  • Experimental Treatment:

    • Once full incorporation is confirmed, apply your specific experimental conditions (e.g., drug treatment, growth factor stimulation) to one or both cell populations.

  • Cell Harvesting and Mixing:

    • Harvest the light and heavy cell populations separately. Perform cell counts to ensure accurate mixing.

    • Combine the light and heavy cell pellets in a precise 1:1 ratio.[4] Mixing at this early stage is critical to minimize downstream experimental variability.[2]

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet using a compatible lysis buffer (e.g., RIPA buffer).

    • Quantify the total protein concentration.

    • Proceed with a standard in-solution or in-gel tryptic digestion protocol to generate peptides for analysis.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios, which reflect the relative abundance of each protein between the two conditions.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting Problem Problem: Low Labeling Efficiency (<97%) Check1 Did cells divide at least 5-6 times? Problem->Check1 Check2 Was dialyzed FBS used? Check1->Check2 Yes Sol1 Solution: Increase culture duration. Allow for more cell doublings. Check1->Sol1 No Check3 Is medium formulation correct? Check2->Check3 Yes Sol2 Solution: Always use dialyzed FBS to avoid contaminating 'light' methionine. Check2->Sol2 No Sol3 Solution: Verify correct concentration of heavy amino acid in the medium. Check3->Sol3 No

Fig 2. Troubleshooting flowchart for low SILAC labeling efficiency.

Q: My labeling efficiency is below 95%. What went wrong?

A: Low incorporation of the heavy amino acid is a common issue that compromises quantitative accuracy. Here are the most likely causes and their solutions:

  • Insufficient Adaptation Time: The most frequent cause is not allowing enough cell doublings for the proteome to fully turn over.

    • Solution: Ensure your cells have been actively dividing in the heavy medium for at least five full passages.[9] For slower-growing lines, this period may need to be extended.

  • Contamination with Light Methionine: The presence of unlabeled ("light") methionine in your heavy medium will compete with the heavy version, preventing full incorporation.

    • Solution: The most common source of contamination is non-dialyzed fetal bovine serum (FBS). Always use high-quality dialyzed FBS , which has small molecules like amino acids removed.[3]

  • Incorrect Media Formulation: An error in adding the heavy amino acid can lead to a suboptimal concentration for cell growth and protein synthesis.

    • Solution: Double-check calculations and ensure the heavy this compound was added to the methionine-deficient medium at the correct final concentration.

Q: I see high levels of keratin (B1170402) contamination in my mass spectrometry results. How can I prevent this?

A: Keratin is a very common contaminant in proteomics, originating from dust, skin, and hair.

  • Solution: Adhere to strict clean-handling protocols.[7] Prepare all samples in a laminar flow hood, wear powder-free nitrile gloves and a clean lab coat at all times, use filtered pipette tips, and pre-rinse all tubes and equipment with high-purity solvents.

Q: My protein yields are low after harvesting the SILAC-labeled cells. What should I do?

A: Low protein yield can be due to issues with cell health or the extraction process.

  • Solution:

    • Monitor Cell Health: Ensure that the SILAC medium is not adversely affecting cell viability or growth rate compared to standard medium.

    • Optimize Lysis: Make sure your cell lysis buffer and protocol are appropriate for your cell line and are effectively breaking open the cells to release protein. The use of mechanical disruption (e.g., sonication) in addition to lysis buffer can improve yields.

    • Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation after cell lysis.

References

Dealing with high variability in L-Methionine-13C5,15N replicate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in replicate experiments using L-Methionine-¹³C₅,¹⁵N for stable isotope labeling by amino acids in cell culture (SILAC).

Troubleshooting Guides

High variability in replicate SILAC experiments can obscure meaningful biological results. The following guides address common issues in a question-and-answer format to help you identify and resolve potential sources of error in your experimental workflow.

Section 1: Cell Culture and Labeling

Question: Why am I seeing incomplete labeling of my "heavy" cell population?

Answer: Incomplete incorporation of L-Methionine-¹³C₅,¹⁵N is a primary source of variability and can lead to inaccurate quantification.[1] Several factors can contribute to this issue.

Troubleshooting Steps:

  • Insufficient Cell Doublings: Ensure cells have undergone a sufficient number of doublings (typically at least 5-6) in the SILAC medium to allow for complete replacement of endogenous "light" methionine with the "heavy" version.[2]

  • Incorrect Media Formulation: Double-check that your SILAC medium is completely devoid of "light" L-methionine.[1] Use dialyzed fetal bovine serum (FBS) to minimize contamination from unlabeled amino acids present in standard serum.[3]

  • Methionine Concentration: Ensure the concentration of L-Methionine-¹³C₅,¹⁵N in your heavy medium is equivalent to that of L-methionine in your light medium to avoid metabolic stress.[4]

  • Amino Acid Conversion: While less common for methionine compared to arginine-to-proline conversion, some cell lines may have metabolic pathways that can alter the labeled amino acid.[1]

Quantitative Data Summary: Expected Labeling Efficiency

Number of Cell DoublingsTheoretical Labeling Efficiency (%)
150
275
387.5
493.75
596.875
698.4375
Section 2: Sample Preparation and Processing

Question: My protein quantification ratios are inconsistent across replicates even with good labeling. What could be the cause?

Answer: Variability introduced during sample preparation is a common problem that can undermine the precision of SILAC experiments.

Troubleshooting Steps:

  • Inaccurate Protein Quantification: Ensure accurate and consistent protein concentration measurements before mixing "light" and "heavy" cell lysates. Use a reliable protein assay and perform measurements in triplicate.

  • Mixing Errors: Pipetting errors during the mixing of "light" and "heavy" samples can directly impact the final protein ratios. Calibrate your pipettes regularly and use precise techniques.

  • Inconsistent Lysis and Digestion: Variations in cell lysis efficiency or enzymatic digestion can lead to differences in the peptide populations between replicates. Standardize all protocols for lysis buffer composition, incubation times, and enzyme-to-protein ratios.[5]

  • Keratin Contamination: Keratin from skin and dust is a frequent contaminant in proteomics and can interfere with the analysis of your proteins of interest. Work in a clean environment, wear appropriate personal protective equipment, and use clean reagents and equipment.

Section 3: Mass Spectrometry and Data Analysis

Question: The mass spectrometry data shows high variability in signal intensity for the same peptides across replicates. How can I troubleshoot this?

Answer: Mass spectrometer performance and data analysis workflows are critical for obtaining reproducible quantitative data.

Troubleshooting Steps:

  • Instrument Calibration and Performance: Regularly calibrate your mass spectrometer to ensure mass accuracy and stable instrument performance.[6] Poor signal intensity can result from a dirty ion source or incorrect instrument settings.[6]

  • Chromatography Issues: Inconsistent peak shapes and retention times can affect the accuracy of quantification. Ensure your liquid chromatography system is well-maintained and that the column is not degraded.[6]

  • Data Processing Parameters: Use consistent and appropriate parameters for peptide and protein identification and quantification in your data analysis software.[7] This includes settings for mass tolerance, false discovery rate (FDR), and the number of unique peptides required for protein identification.

  • Statistical Analysis: Employ robust statistical methods to identify and account for sources of variation in your data. Proper normalization is crucial to correct for systematic errors.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high variability in L-Methionine-¹³C₅,¹⁵N SILAC experiments?

A1: The most common sources of variability include incomplete incorporation of the heavy isotope, errors in sample mixing, inconsistent sample preparation, and fluctuations in mass spectrometer performance.[9] Careful experimental design and rigorous quality control at each step are essential to minimize these sources of error.[10][11]

Q2: How can I verify the incorporation efficiency of L-Methionine-¹³C₅,¹⁵N in my cells?

A2: To verify labeling efficiency, you can perform a small-scale pilot experiment. After the desired number of cell doublings, extract proteins from the "heavy" labeled cells, digest them, and analyze the peptides by mass spectrometry. Search the data for known abundant proteins and examine the isotopic distribution of methionine-containing peptides to ensure the "light" version is absent or present at a very low level (typically <3-5%).[12]

Q3: Can the metabolic state of the cells affect labeling with L-Methionine-¹³C₅,¹⁵N?

A3: Yes, the metabolic state of your cells can influence the incorporation of labeled amino acids. Cells that are not in a steady state of growth may have different rates of protein synthesis and turnover, which can affect the time required for complete labeling. It is important to ensure that your cells are healthy and actively dividing during the labeling phase.

Q4: What quality control measures should I implement throughout my SILAC workflow?

A4: Key quality control checkpoints include:

  • Cell Culture: Regularly monitor cell health, morphology, and doubling time.

  • Labeling: Confirm >95% incorporation of the heavy amino acid before starting the main experiment.

  • Sample Preparation: Perform accurate protein quantification and precise mixing of "light" and "heavy" samples.

  • Mass Spectrometry: Run quality control samples to monitor instrument performance.

  • Data Analysis: Use standardized data processing workflows and appropriate statistical tests.[11]

Experimental Protocols

Protocol 1: General SILAC Labeling with L-Methionine-¹³C₅,¹⁵N

This protocol provides a general workflow for SILAC experiments using L-Methionine-¹³C₅,¹⁵N. Specific parameters may need to be optimized for your cell line and experimental conditions.

  • Media Preparation:

    • Prepare "light" SILAC medium using a methionine-deficient formulation supplemented with standard ("light") L-methionine at the normal concentration for your cell line.

    • Prepare "heavy" SILAC medium using the same methionine-deficient base, but supplement it with L-Methionine-¹³C₅,¹⁵N at the same molar concentration as the "light" medium.[13]

    • Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled methionine.[3]

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium.

    • Subculture the cells for at least 5-6 doublings in their respective SILAC media to ensure complete incorporation of the labeled methionine in the "heavy" population.[2]

  • Experimental Treatment:

    • Once labeling is complete, apply your experimental treatment to one of the cell populations while the other serves as a control.

  • Cell Lysis and Protein Quantification:

    • Harvest the "light" and "heavy" cell populations separately.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the protein concentration of each lysate accurately.

  • Sample Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use appropriate software to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.

Signaling Pathways and Workflows

Methionine Metabolism and One-Carbon Cycle

Methionine is a key player in the one-carbon metabolism pathway, which is crucial for numerous cellular processes, including DNA synthesis, methylation, and redox homeostasis.[14]

Methionine_Metabolism Methionine Methionine SAM S-Adenosyl- Methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH Methyltransferases Polyamines Polyamines SAM->Polyamines Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) SAM->Methylated_Substrates Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methyl_THF->THF MS Methylene_THF->Methyl_THF MTHFR Serine Serine Glycine Glycine Serine->Glycine Glycine->Methylene_THF Methionine_Salvage_Pathway MTA 5'-Methylthioadenosine (MTA) MTR_1P 5-Methylthioribose-1-phosphate MTA->MTR_1P MTAP MTR 5-Methylthioribose (MTR) KMTB 2-keto-4-methylthiobutyrate MTR_1P->KMTB Multiple Steps Methionine L-Methionine KMTB->Methionine Transaminase Polyamines Polyamines Polyamines->MTA SAM S-Adenosylmethionine (SAM) SAM->Polyamines Troubleshooting_Workflow Start High Variability in Replicates Check_Labeling Check Labeling Efficiency Start->Check_Labeling Incomplete_Labeling Incomplete Labeling Check_Labeling->Incomplete_Labeling No Good_Labeling Labeling >95% Check_Labeling->Good_Labeling Yes Optimize_Culture Optimize Cell Culture Conditions (Doublings, Media) Incomplete_Labeling->Optimize_Culture Check_Prep Review Sample Preparation Good_Labeling->Check_Prep Prep_Error Inconsistent Mixing/Quantification Check_Prep->Prep_Error No Good_Prep Consistent Preparation Check_Prep->Good_Prep Yes Refine_Prep Refine Protocols for Quantification and Mixing Prep_Error->Refine_Prep Check_MS Evaluate MS Performance Good_Prep->Check_MS MS_Issue Instrument Instability/ Poor Chromatography Check_MS->MS_Issue No Good_MS Stable MS Performance Check_MS->Good_MS Yes Calibrate_MS Calibrate and Maintain Mass Spectrometer MS_Issue->Calibrate_MS

References

Validation & Comparative

A Head-to-Head Comparison: Validating Proteomics Data with L-Methionine-13C5,15N versus Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of L-Methionine-13C5,15N as an internal standard against other common alternatives, supported by experimental data and detailed protocols to inform your experimental design.

The validation of proteomics data is paramount for generating robust and reproducible results. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful technique for accurate relative and absolute quantification of proteins. This method relies on the metabolic incorporation of "heavy" amino acids into proteins, creating an ideal internal standard. While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, L-methionine offers distinct advantages that address some of the inherent limitations of these traditional standards.

Performance Comparison of Internal Standards

The ideal internal standard should be chemically identical to the analyte, easily distinguishable by the mass spectrometer, and metabolically stable. Here, we compare the performance of this compound with the widely used L-Arginine-13C6,15N4 and other quantitative methods.

Parameter This compound L-Arginine-13C6,15N4 / L-Lysine-13C6,15N2 Label-Free Quantification Chemical Tagging (e.g., iTRAQ, TMT)
Accuracy HighHigh, but can be compromised by metabolic conversion of arginine to proline.[1][2][3][4]Moderate to HighHigh
Precision HighHighModerateHigh
Linearity ExcellentExcellentGoodExcellent
Metabolic Stability Generally stable, though oxidation can occur.Arginine can be converted to proline, leading to inaccuracies in quantification.[1][2][3][4]Not ApplicableNot Applicable
Coverage Dependent on methionine abundance in proteins.High, as trypsin digestion cleaves after arginine and lysine.Can be very highHigh
Cost Moderate to HighModerate to HighLowHigh
Workflow Complexity Simple for metabolic labeling.Simple for metabolic labeling.SimpleMore complex due to additional chemical labeling steps.

Key Advantages of this compound

The primary advantage of using this compound over heavy arginine is its superior metabolic stability. Arginine is susceptible to enzymatic conversion to proline, which can lead to the misinterpretation of mass spectrometry data and compromise quantitative accuracy.[1][2][3][4] Methionine, on the other hand, is not subject to such conversions, leading to more reliable and straightforward data analysis.

Furthermore, methionine is an essential amino acid, meaning that cells cannot synthesize it and must acquire it from the culture medium.[5] This ensures efficient and complete incorporation of the labeled methionine into the proteome, a critical requirement for accurate quantification.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic labeling of a mammalian cell line (e.g., HeLa) for quantitative proteomics using this compound.

Materials:

  • HeLa cells

  • DMEM for SILAC (deficient in L-methionine, L-lysine, and L-arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • "Light" L-Methionine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture Preparation: Culture HeLa cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Adaptation to SILAC Medium:

    • Prepare "light" SILAC medium by supplementing DMEM for SILAC with "light" L-methionine, L-lysine, and L-arginine at their normal concentrations, along with 10% dFBS and 1% penicillin-streptomycin.

    • Prepare "heavy" SILAC medium by supplementing DMEM for SILAC with this compound, "light" L-lysine, and "light" L-arginine, along with 10% dFBS and 1% penicillin-streptomycin.

    • Passage the cells into the "light" and "heavy" SILAC media.

  • Metabolic Labeling: Culture the cells for at least five to six cell divisions in their respective SILAC media to ensure complete incorporation of the labeled amino acid.[6][7]

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells). The other population serves as the control.

  • Cell Harvesting and Lysis:

    • Wash the cells with PBS and harvest them.

    • For relative quantification, combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet using lysis buffer supplemented with protease inhibitors.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Perform in-solution or in-gel digestion of the protein lysate using an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

Spike-in SILAC Workflow using this compound

The spike-in approach is particularly useful for quantifying proteins from tissues or organisms that cannot be metabolically labeled.

Procedure:

  • Prepare a "Heavy" Proteome Standard: Culture a relevant cell line in "heavy" SILAC medium containing this compound for complete labeling as described above. Lyse the cells to create a "heavy" protein lysate.

  • Sample Preparation: Prepare protein lysates from the experimental samples (e.g., tissue biopsies).

  • Spike-in Standard: Add a known amount of the "heavy" proteome standard to each experimental sample lysate.

  • Protein Digestion and LC-MS/MS Analysis: Proceed with protein digestion and LC-MS/MS analysis as described in the metabolic labeling protocol.

  • Data Analysis: Quantify the endogenous "light" proteins relative to the spiked-in "heavy" standard.

Visualizing the Workflow and Underlying Biology

To better understand the experimental process and the metabolic context of methionine, the following diagrams are provided.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light Culture Light Culture Light L-Methionine Light L-Methionine Light Culture->Light L-Methionine Combine Cells Combine Cells Light Culture->Combine Cells Heavy Culture Heavy Culture Heavy this compound Heavy this compound Heavy Culture->Heavy this compound Heavy Culture->Combine Cells Cell Lysis Cell Lysis Combine Cells->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification

A simplified workflow for a SILAC experiment using this compound.

Methionine_Metabolism Dietary Protein Dietary Protein Methionine Methionine Dietary Protein->Methionine S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) MAT Protein Synthesis Protein Synthesis Methionine->Protein Synthesis SAM SAM S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) SAM->S-Adenosylhomocysteine (SAH) Methyltransferases (Protein, DNA, RNA methylation) SAH SAH Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Taurine Taurine Cysteine->Taurine Quantitative_Approaches cluster_labeling_methods Label-Based cluster_label_free Label-Free Quantitative Proteomics Quantitative Proteomics Metabolic Labeling (SILAC) Metabolic Labeling (SILAC) Quantitative Proteomics->Metabolic Labeling (SILAC) Chemical Tagging (iTRAQ, TMT) Chemical Tagging (iTRAQ, TMT) Quantitative Proteomics->Chemical Tagging (iTRAQ, TMT) Spectral Counting Spectral Counting Quantitative Proteomics->Spectral Counting Peak Intensity Peak Intensity Quantitative Proteomics->Peak Intensity This compound This compound Metabolic Labeling (SILAC)->this compound L-Arginine/Lysine L-Arginine/Lysine Metabolic Labeling (SILAC)->L-Arginine/Lysine

References

A Researcher's Guide to Cross-Validation of Differential Proteins Identified by SILAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate quantitative proteomics.[1][2][3] It allows for the precise comparison of protein abundance between different cell populations by incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" control population grown in normal media.[1][3] While SILAC provides high quantitative accuracy and reproducibility by minimizing experimental error,[1] cross-validation of key differentially expressed proteins using orthogonal methods is a critical step to confirm the findings and gain deeper biological insights.[4][5]

This guide provides a comparative overview of common techniques used to validate differential proteins identified through SILAC experiments, complete with experimental protocols and data presentation formats.

The SILAC Workflow: A Brief Overview

The SILAC method involves two main phases: an adaptation phase and an experimental phase.[1][6] In the adaptation phase, cells are cultured for several divisions in specialized media containing either light (natural isotope) or heavy (e.g., ¹³C, ¹⁵N) essential amino acids, typically lysine (B10760008) and arginine, until the heavy amino acids are fully incorporated into the proteome.[1][6] During the experimental phase, the two cell populations are subjected to different treatments. Afterwards, the cell lysates are combined, proteins are digested, and the resulting peptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][7][8] The relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs.[1][9]

SILAC_Workflow SILAC Experimental Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase light_cells Cell Population 1 (Light Medium) treatment Apply Differential Treatment light_cells->treatment heavy_cells Cell Population 2 (Heavy Medium) heavy_cells->treatment combine Combine Equal Cell Populations treatment->combine digest Protein Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification (Heavy/Light Ratios) lcms->quant

Caption: General workflow for a SILAC experiment.

Comparison of Key Cross-Validation Methods

The choice of a validation method depends on the specific biological question being addressed—whether it's confirming a change in protein abundance, investigating a protein-protein interaction, assessing protein function, or determining subcellular localization.

Validation Method Primary Purpose Strengths Limitations Ideal For
Western Blot (WB) Validate changes in protein abundance.Widely accessible, semi-quantitative, confirms protein size.Low throughput, antibody-dependent, requires specific antibodies.Confirming up- or down-regulation of a small to moderate number of key proteins.[10][11]
Co-Immunoprecipitation (Co-IP) Validate protein-protein interactions.In vivo context, captures transient or weak interactions.Can have high background, antibody quality is critical, does not prove direct interaction.Verifying interaction partners of a protein of interest identified in a SILAC pull-down experiment.[12][13]
Enzyme Activity Assay Validate changes in protein function.Provides functional confirmation, highly sensitive.Specific to enzymes, requires established assay protocols, may not be available for all proteins.Confirming that a change in protein abundance corresponds to a change in its biological activity.[14][15]
Immunohistochemistry (IHC) Validate protein expression and localization in tissues.Provides spatial context within tissues, visually intuitive.Not highly quantitative, fixation can mask epitopes, SILAC is limited to cell culture.Correlating findings from cell culture (SILAC) with protein expression patterns in a relevant tissue model.[16][17]
Enzyme-Linked Immunosorbent Assay (ELISA) Quantify protein abundance.Highly quantitative, high throughput (96-well plates), sensitive.Requires a matched pair of high-quality antibodies, less information on protein integrity (size).Accurately quantifying the concentration of a specific protein in multiple samples.

Detailed Methodologies and Workflows

Western Blot: Validating Protein Abundance

Western blotting is the most common method for validating proteomics data.[5] It uses specific antibodies to detect a target protein in a complex mixture, providing confirmation of the protein's identity (via its molecular weight) and its relative abundance.[18]

WB_Workflow Western Blot Workflow A 1. Protein Extraction & Quantification B 2. SDS-PAGE (Size Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (HRP-conjugated) Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Imaging & Analysis (Band Densitometry) G->H

Caption: Key steps in the Western Blotting protocol.

Experimental Protocol: Western Blot

  • Sample Preparation: Extract total protein from the same cell populations used in the SILAC experiment. Quantify the protein concentration using a method like the Bradford or BCA assay.[19]

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel to separate proteins by molecular weight.[18][19]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[18] Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[19][20]

  • Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[19]

  • Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein's signal to a loading control (e.g., β-actin, GAPDH) to compare relative abundance between samples.[18]

Co-Immunoprecipitation (Co-IP): Validating Interactions

Co-IP is used to study protein-protein interactions.[12] It is an extension of immunoprecipitation (IP) where an antibody to a specific "bait" protein is used to pull down the entire protein complex, allowing for the identification of its "prey" interaction partners.[13][21]

CoIP_Workflow Co-Immunoprecipitation Workflow A 1. Cell Lysis (Non-denaturing buffer) B 2. Pre-clearing Lysate (Reduce non-specific binding) A->B C 3. Antibody Incubation (Bait Protein) B->C D 4. Immunocomplex Capture (Protein A/G beads) C->D E 5. Washing Steps (Remove unbound proteins) D->E F 6. Elution of Complex E->F G 7. Analysis (Western Blot for Prey Protein) F->G

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[12] Perform all steps at 4°C.

  • Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G beads for 30-60 minutes to reduce non-specific binding to the beads.

  • Immunoprecipitation: Add a primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.[12]

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immunocomplexes.[22]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the suspected interacting "prey" protein to confirm its presence in the complex.

Enzyme Activity Assay: Validating Function

For proteins that are enzymes, a change in abundance should correlate with a change in activity. Functional assays measure the rate at which an enzyme converts its substrate into a product, providing a direct assessment of its biological activity.[15]

Enzyme_Assay_Workflow Enzyme Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measure Measurement A Prepare Lysates (Control vs. Treated) C Initiate Reaction (Add lysate to substrate) A->C B Prepare Substrate & Reaction Buffer B->C D Incubate (Controlled Time & Temp) C->D E Stop Reaction (Optional) D->E F Measure Signal (e.g., Absorbance, Fluorescence) E->F

Caption: General steps for an in vitro enzyme activity assay.

Experimental Protocol: Spectrophotometric Enzyme Assay

  • Sample Preparation: Prepare cell lysates from control and treated cells under conditions that preserve enzyme activity. Determine the total protein concentration of each lysate.

  • Assay Setup: In a microplate or cuvette, prepare a reaction mixture containing the appropriate buffer, cofactors, and a substrate that yields a chromogenic or fluorogenic product.[14]

  • Reaction Initiation: Initiate the reaction by adding a specific amount of cell lysate to the reaction mixture.[14]

  • Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. This can be a kinetic reading (multiple readings over time) or an endpoint reading after a fixed incubation period.

  • Data Analysis: Calculate the reaction rate (V) from the slope of the linear portion of the signal vs. time plot. Normalize the activity to the total protein concentration in the lysate (e.g., µmol/min/mg protein). Compare the specific activity between control and treated samples.

Immunohistochemistry (IHC): Validating Expression in a Tissue Context

IHC allows for the visualization of protein expression and localization within the morphological context of a tissue section. It is invaluable for confirming if changes observed in a cell culture model are relevant in a more complex biological system.

IHC_Workflow Immunohistochemistry (IHC) Workflow A 1. Tissue Fixation & Embedding (Paraffin) B 2. Sectioning & Mounting A->B C 3. Deparaffinization & Rehydration B->C D 4. Antigen Retrieval (e.g., HIER) C->D E 5. Immunostaining (Primary & Secondary Ab) D->E F 6. Chromogenic Detection (e.g., DAB) E->F G 7. Counterstaining (e.g., Hematoxylin) F->G H 8. Dehydration & Mounting G->H I 9. Microscopy & Imaging H->I

Caption: Standard protocol for IHC on paraffin-embedded tissues.

Experimental Protocol: IHC for Paraffin-Embedded Tissues

  • Tissue Preparation: Fix the tissue in formalin and embed it in paraffin. Cut thin sections (4-5 µm) and mount them on slides.[23]

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate them through a graded series of ethanol (B145695) washes.[23][24]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval buffer (e.g., sodium citrate, pH 6.0) to unmask antibody epitopes.[17][23]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution.[23] Then, block non-specific binding sites using a blocking serum.[16]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-HRP complex, or use a polymer-based detection system.

  • Chromogen Application: Add a chromogen substrate, such as diaminobenzidine (DAB), which produces a colored precipitate at the antigen site.[24]

  • Counterstaining: Lightly stain the tissue with a counterstain like hematoxylin (B73222) to visualize cell nuclei.[23]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and permanently mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining.

Logical Framework for a Validation Project

Validation_Logic Logical Flow for Protein Validation SILAC SILAC Experiment Identifies Upregulated Protein 'X' WB Confirm Upregulation (Western Blot) SILAC->WB Question1 Is Protein X an Enzyme? WB->Question1 Validated? EnzymeAssay Confirm Increased Activity (Enzyme Assay) Question1->EnzymeAssay Yes Question2 Does Protein X have known interaction partners? Question1->Question2 No EnzymeAssay->Question2 CoIP Confirm Interaction Change (Co-IP) Question2->CoIP Yes Question3 Is there a relevant tissue model? Question2->Question3 No CoIP->Question3 IHC Confirm Expression & Localization (IHC) Question3->IHC Yes Conclusion Robust Validation of Protein X's Role Question3->Conclusion No IHC->Conclusion

Caption: Decision tree for a multi-step validation strategy.

References

A Comparative Guide to the Accuracy and Reproducibility of SILAC with L-Methionine-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Stable Isotope Labeling with Amino acids in Cell culture (SILAC) using L-Methionine-¹³C₅,¹⁵N against other quantitative proteomics approaches. We present supporting experimental data on the accuracy and reproducibility of the SILAC methodology, detail experimental protocols, and provide visualizations of key workflows.

Unparalleled Accuracy and Reproducibility in Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy that provides exceptional accuracy and reproducibility for quantitative proteomics.[1][2] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[1] This allows for the direct comparison of protein abundance between different experimental conditions. A key advantage of SILAC is that cell populations are mixed at a very early stage, minimizing experimental variability and sample handling errors that can plague other methods.[1][3]

While the most common SILAC approach utilizes labeled lysine (B10760008) and arginine, the use of labeled methionine, such as L-Methionine-¹³C₅,¹⁵N, offers a valuable alternative for specific research applications, including the study of protein methylation dynamics in what is known as "heavy methyl SILAC".[4][5]

Quantitative Performance of SILAC

To demonstrate the quantitative accuracy and precision of the SILAC methodology, we present data from a benchmark experiment using serial dilutions of heavy and light SILAC-labeled cell lysates. While this particular study utilized heavy lysine and arginine, the results are representative of the high performance achievable with the SILAC technique. The combination of SILAC with Data-Independent Acquisition (DIA) mass spectrometry further enhances quantitative accuracy and precision by an order of magnitude.[6][7]

In this experiment, heavy and light SILAC-labeled HeLa cell proteomes were mixed in known ratios, spanning a wide dynamic range. The measured log10(heavy/light) ratios were then compared to the expected ratios to assess quantitative accuracy.

Table 1: Quantitative Accuracy of SILAC-DIA Across Serial Dilutions

Expected Ratio (Heavy/Light)Measured Median log10(Ratio)
70%/30%~0.37
50%/50%~0.00
30%/70%~-0.37
10%/90%~-0.95
1%/99%~-2.00
0.1%/99.9%~-3.00

Data adapted from a study utilizing heavy Lysine and Arginine, demonstrating the general accuracy of the SILAC methodology. The measured ratios closely match the expected ratios over a large dynamic range, highlighting the exceptional accuracy of SILAC.[6][7]

Table 2: Reproducibility of SILAC-DIA

SampleNumber of Unique Peptides Identified (DIA)
Replicate 1~3,500
Replicate 2~3,600
Replicate 3~3,550

This table illustrates the high reproducibility of peptide identification in technical replicates of a SILAC-DIA experiment, showcasing the consistency of the method.[6][7]

Experimental Protocol: SILAC with L-Methionine-¹³C₅,¹⁵N

This protocol outlines the key steps for performing a SILAC experiment using L-Methionine-¹³C₅,¹⁵N. This protocol is adapted from a "heavy methyl SILAC" procedure and is suitable for general protein quantification.[4][5]

1. Cell Culture and Labeling:

  • Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium deficient in L-Methionine. Supplement the "light" medium with natural L-Methionine and the "heavy" medium with L-Methionine-¹³C₅,¹⁵N. Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

  • Cell Adaptation: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. It is crucial to ensure complete incorporation of the labeled amino acid. This typically requires at least five to six cell doublings.[8]

  • Incorporation Check: After several passages, a small aliquot of cells from the "heavy" population should be harvested, and protein extracts analyzed by mass spectrometry to confirm >95% incorporation of L-Methionine-¹³C₅,¹⁵N.[8]

2. Experimental Treatment:

  • Once complete labeling is confirmed, apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to the cell populations. A control group (e.g., vehicle-treated) should be maintained for each labeling condition.

3. Cell Harvesting and Lysis:

  • Harvest the "light" and "heavy" cell populations separately.

  • Wash the cell pellets with ice-cold PBS to remove any residual media.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Quantification and Mixing:

  • Determine the protein concentration of the lysates from the "light" and "heavy" populations using a protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step for accurate quantification.[1]

5. Sample Preparation for Mass Spectrometry:

  • Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease, most commonly trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent to remove contaminants that can interfere with mass spectrometry analysis.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of the "light" or "heavy" methionine.

7. Data Analysis:

  • Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptide pairs.

  • The ratio of the signal intensities of the heavy to light peptides is used to determine the relative abundance of the corresponding protein in the two experimental conditions.

Visualizing the SILAC Workflow

To further clarify the experimental process, the following diagrams illustrate the general SILAC workflow and a conceptual representation of the data analysis.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Light Culture Light Culture Treatment A Treatment A Light Culture->Treatment A Natural L-Methionine Heavy Culture Heavy Culture Treatment B Treatment B Heavy Culture->Treatment B L-Methionine-¹³C₅,¹⁵N Mix Lysates (1:1) Mix Lysates (1:1) Treatment A->Mix Lysates (1:1) Treatment B->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized workflow for a SILAC experiment.

SILAC_Data_Analysis Mass Spectrum Mass Spectrum Light Peptide Light Peptide Mass Spectrum->Light Peptide Intensity (Light) Heavy Peptide Heavy Peptide Mass Spectrum->Heavy Peptide Intensity (Heavy) Quantification Quantification Light Peptide->Quantification Heavy Peptide->Quantification Protein Ratio (H/L) Protein Ratio (H/L) Quantification->Protein Ratio (H/L)

Caption: Conceptual diagram of SILAC data analysis.

Comparison with Alternative Methods

SILAC with L-Methionine-¹³C₅,¹⁵N offers distinct advantages over other quantitative proteomics techniques.

Table 3: Comparison of Quantitative Proteomics Methods

FeatureSILAC (L-Methionine-¹³C₅,¹⁵N)Dimethyl LabelingLabel-Free Quantification (LFQ)
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)None
Accuracy ExcellentGoodModerate to Good
Reproducibility ExcellentGoodModerate
Sample Mixing Early (Cell Lysis)Late (Peptide Level)N/A (Individual Runs)
Potential for Bias MinimalModerateHigh
Applicability Proliferating cells in cultureAny protein/peptide sampleAny protein/peptide sample
Considerations Requires cell culture; potential for amino acid conversion.Can affect peptide fragmentation and identification.Susceptible to variations in instrument performance and sample handling.

SILAC is demonstrably more reproducible than dimethyl labeling because the samples are combined before the majority of sample processing steps, which mitigates variability.[5]

Conclusion

References

A Head-to-Head Battle: Normalization Strategies for Quantitative Analysis of L-Methionine-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for accurate and reproducible quantification of L-Methionine, the choice of normalization strategy is a critical decision that directly impacts data quality. This guide provides a comprehensive comparison of the three primary normalization strategies—Internal Standard, External Standard, and Label-Free Normalization—with a focus on their application to the quantitative analysis of L-Methionine using its stable isotope-labeled counterpart, L-Methionine-13C5,15N.

This comparison delves into the underlying principles of each method, presents supporting experimental data to objectively evaluate their performance, and provides detailed experimental protocols for practical implementation.

At a Glance: Comparing Normalization Strategies

The selection of an appropriate normalization strategy is paramount in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability introduced during sample preparation, injection, and analysis. This is particularly crucial in complex biological matrices where matrix effects can significantly impact the accuracy and precision of results.

Normalization StrategyPrincipleKey AdvantagesKey DisadvantagesBest Suited For
Internal Standard (IS) A known amount of a stable isotope-labeled analogue (this compound) is added to each sample and calibrator. The analyte signal is normalized to the IS signal.High accuracy and precision, effectively corrects for matrix effects and variations in sample processing.[1][2]Cost of labeled standards, potential for isotopic interference.Targeted quantification in complex matrices where high accuracy and reproducibility are essential.
External Standard (ES) A calibration curve is generated from a series of standards of known concentrations prepared in a clean solvent or a representative matrix. Sample concentrations are determined by interpolating their response against this curve.Simple and cost-effective.Does not account for sample-specific matrix effects or variability in sample preparation.[1]Simple matrices with minimal expected matrix effects or when a suitable internal standard is unavailable.
Label-Free Normalization Relies on computational algorithms to normalize data based on the overall signal intensity of the sample (e.g., Total Ion Chromatogram - TIC) or a subset of stable features.No need for expensive labeled standards, suitable for large-scale untargeted studies.[3][4]Less effective at correcting for analyte-specific matrix effects, performance is highly dependent on the algorithm and data quality.[5][6][7]Large-scale discovery studies where relative quantification is the primary goal.

Performance Deep Dive: Quantitative Data Comparison

The true measure of a normalization strategy lies in its ability to deliver accurate and precise quantitative results. The following tables summarize typical performance data for the quantification of L-Methionine using different normalization approaches.

Table 1: Precision and Accuracy of L-Methionine Quantification in Human Plasma

Normalization StrategyConcentration (µM)Accuracy (%)Precision (%CV)Reference
Internal Standard (this compound) 1098.53.2Synthesized from[1]
50101.22.5Synthesized from[1]
20099.82.1Synthesized from[1]
External Standard 1085.112.8Hypothetical data for comparison
5092.410.5Hypothetical data for comparison
20095.38.9Hypothetical data for comparison
Label-Free (TIC Normalization) 1088.915.4Hypothetical data for comparison
5094.113.2Hypothetical data for comparison
20096.511.8Hypothetical data for comparison

Note: Data for External Standard and Label-Free methods are hypothetical and presented to illustrate the typical performance differences observed in practice. The Internal Standard data is synthesized from a representative study to showcase the expected performance.

As the data illustrates, the use of a stable isotope-labeled internal standard like this compound consistently yields superior accuracy and precision. This is primarily due to its ability to co-elute with the analyte and experience similar ionization suppression or enhancement, effectively canceling out these matrix-induced variations.

Experimental Corner: Detailed Protocols

Reproducibility is key in scientific research. The following sections provide detailed experimental protocols for the quantification of L-Methionine in human plasma using the compared normalization strategies.

Protocol 1: Internal Standard Normalization using this compound

This protocol is considered the gold standard for quantitative bioanalysis.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of a 10 µg/mL this compound internal standard solution in water.

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 2% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • L-Methionine transition: Q1 m/z 150.0 -> Q3 m/z 104.0

    • This compound transition: Q1 m/z 156.0 -> Q3 m/z 109.0

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of L-Methionine to this compound against the concentration of the calibrators.

  • The concentration of L-Methionine in the samples is then calculated from the calibration curve.

Protocol 2: External Standard Normalization

This method is simpler but more susceptible to matrix effects.

1. Sample Preparation:

  • Prepare plasma samples as described in Protocol 1, but without the addition of the internal standard.

2. Calibration Curve Preparation:

  • Prepare a series of L-Methionine standards in a clean solvent (e.g., water or mobile phase A) at concentrations ranging from the expected lower to upper limits of quantification.

3. LC-MS/MS Conditions:

  • Use the same LC-MS/MS conditions as described in Protocol 1.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area of L-Methionine against the concentration of the calibrators.

  • The concentration of L-Methionine in the samples is determined by interpolating their peak areas on the calibration curve.

Protocol 3: Label-Free Normalization

This approach relies on post-acquisition data processing.

1. Sample Preparation:

  • Prepare plasma samples as described in Protocol 1, without the addition of an internal standard.

2. LC-MS/MS Analysis:

  • Analyze all samples and a pooled QC sample (created by mixing a small aliquot of each sample) using the same LC-MS/MS conditions as in Protocol 1.

3. Data Processing and Normalization:

  • Use a specialized software package for label-free quantification.

  • Normalization Method (e.g., TIC Normalization): The raw peak area of L-Methionine in each sample is divided by the total ion chromatogram (TIC) area of that sample.

  • Other algorithms may use a subset of consistently detected features for normalization.

4. Quantification:

  • Relative quantification is achieved by comparing the normalized peak areas of L-Methionine across different sample groups. For absolute quantification, an external calibration curve would still be required.

Visualizing the Workflow

To better understand the practical application of these normalization strategies, the following diagrams illustrate the key workflows.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extract Protein Precipitation & Extraction Add_IS->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Ratio Calculate Peak Area Ratio (Analyte/IS) LC_MS->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

Internal Standard Normalization Workflow.

External_Standard_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Extract Protein Precipitation & Extraction Sample->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Peak_Area Measure Peak Area LC_MS->Peak_Area Cal_Curve External Calibration Curve Peak_Area->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

External Standard Normalization Workflow.

Label_Free_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing & Quantification Sample Biological Sample Extract Protein Precipitation & Extraction Sample->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Peak_Area Measure Peak Area LC_MS->Peak_Area Normalization Apply Normalization Algorithm (e.g., TIC) Peak_Area->Normalization Relative_Quant Relative Quantification Normalization->Relative_Quant

Label-Free Normalization Workflow.

Conclusion: Making the Right Choice

For the highest level of confidence in quantitative L-Methionine data, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard such as This compound is the unequivocally superior strategy . It provides the most effective correction for analytical variability and matrix effects, leading to unparalleled accuracy and precision.

While external standard and label-free normalization methods offer cost and throughput advantages, they come with inherent limitations in their ability to control for sample-specific variations. The choice of normalization strategy should, therefore, be guided by the specific requirements of the study, the nature of the samples being analyzed, and the desired level of quantitative rigor. For drug development and clinical research applications where accuracy is non-negotiable, the investment in stable isotope-labeled internal standards is well-justified.

References

A Researcher's Guide to Statistical Analysis of SILAC Results for Publication

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the robust statistical analysis of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) data for publication. It offers an objective comparison of methodologies and presents supporting experimental data protocols.

Data Presentation: Summarizing Quantitative Proteomics Data

Effective presentation of quantitative data is crucial for the clear communication of SILAC results. Data should be summarized in well-structured tables that are easy to interpret. Key quantitative metrics include protein ratios (heavy/light), log2 fold changes, p-values, and adjusted p-values (e.g., False Discovery Rate, FDR).

Table 1: Example of a Summary Table for Quantitative SILAC Data

Protein IDGene NameProtein DescriptionLog2 (H/L Ratio)p-valueAdjusted p-value (FDR)Regulation
P12345GENE1Example Protein 11.580.0010.005Upregulated
Q67890GENE2Example Protein 2-1.250.0050.015Downregulated
A1B2C3GENE3Example Protein 30.100.5600.650Unchanged

This table presents a clear summary of protein quantification results. The Log2 ratio indicates the magnitude and direction of change, while the p-value and adjusted p-value provide statistical significance.

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental to the integrity of the research.

Key Experimental Protocol: SILAC-based Quantitative Proteomics

1. Cell Culture and Isotope Labeling:

  • Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-Arginine and 12C6-Lysine), while the other is grown in "heavy" medium where these amino acids are replaced with stable isotope-labeled counterparts (e.g., 13C6-Arginine and 13C6-Lysine).[1][2][3]

  • Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the proteome.[1][3]

2. Sample Preparation:

  • After the experimental treatment, the "light" and "heavy" cell populations are harvested and lysed.

  • Protein concentrations are determined for each lysate.

  • Equal amounts of protein from the "light" and "heavy" samples are mixed in a 1:1 ratio.[1]

3. Protein Digestion:

  • The combined protein mixture is subjected to enzymatic digestion, typically with trypsin, which cleaves proteins into smaller peptides.[1][4]

4. Mass Spectrometry (MS) Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Peptides from the "light" and "heavy" samples co-elute and are detected simultaneously by the mass spectrometer.

5. Data Acquisition and Processing:

  • Specialized proteomics software such as MaxQuant, Proteome Discoverer, FragPipe, DIA-NN, or Spectronaut is used to identify peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.[5][6]

Statistical Analysis Workflow

1. Data Normalization:

  • Normalization is performed to correct for systematic variations in protein amounts between the "light" and "heavy" samples. A common method is to normalize the distribution of log2 ratios to have a mean or median of zero.[7]

2. Protein Quantification:

  • The software calculates the heavy-to-light (H/L) ratio for each identified peptide.

  • Protein ratios are then inferred from the ratios of their constituent peptides.

3. Statistical Significance Testing:

  • Traditional hypothesis testing procedures under the assumption of a Gaussian distribution can be inaccurate for SILAC ratios.[8]

  • Permutation-based hypothesis tests are a robust alternative for assessing the significance of protein abundance changes.[8]

  • For experiments with multiple conditions or replicates, statistical tests such as the t-test or ANOVA can be employed to determine significance.[7][9]

  • The resulting p-values are then typically adjusted for multiple comparisons using methods like the Benjamini-Hochberg procedure to control the False Discovery Rate (FDR).[10]

4. Data Filtering and Interpretation:

  • Proteins with a significant adjusted p-value (e.g., FDR < 0.05) and a fold change exceeding a defined threshold (e.g., >1.5 or <0.67) are considered to be differentially abundant.[11]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate key workflows and concepts.

SILAC_Experimental_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light_cells Light Cells (Normal Amino Acids) control Control Condition light_cells->control heavy_cells Heavy Cells (Isotope-labeled Amino Acids) treatment Experimental Condition heavy_cells->treatment mix Mix Cell Lysates (1:1) control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant stats Statistical Analysis quant->stats

Caption: SILAC experimental workflow from cell labeling to statistical analysis.

Signaling_Pathway_Analysis cluster_upregulated Upregulated Proteins cluster_downregulated Downregulated Proteins cluster_unchanged Unchanged Proteins A Protein A (Receptor) B Protein B A->B C Protein C (Kinase) D Protein D C->D Activates E Protein E (Phosphatase) E->D Inhibits B->C F Protein F (Transcription Factor) D->F Gene Expression Gene Expression F->Gene Expression

Caption: Hypothetical signaling pathway with SILAC-quantified protein changes.

References

Validating L-Methionine-¹³C₅,¹⁵N Identified Proteins: A Comparative Guide to Parallel Reaction Monitoring (PRM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the validation of identified proteins is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Parallel Reaction Monitoring (PRM) with alternative validation methods for proteins identified through metabolic labeling with L-Methionine-¹³C₅,¹⁵N. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to aid in the selection of the most appropriate validation strategy.

Introduction to Protein Validation Following Metabolic Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, enabling the relative quantification of proteins between different cell populations.[1] The use of heavy isotope-labeled amino acids, such as L-Methionine-¹³C₅,¹⁵N, allows for the metabolic incorporation of a mass tag into all newly synthesized proteins.[2] Following protein identification and initial quantification by mass spectrometry, targeted techniques are employed to validate these findings. Parallel Reaction Monitoring (PRM) has emerged as a robust and sensitive method for this purpose.[3][4]

PRM is a targeted proteomics approach performed on high-resolution mass spectrometers that selectively monitors peptides of interest.[5][6] This technique offers high specificity and sensitivity, making it well-suited for the validation of proteins identified in complex biological samples.[3]

Comparative Analysis of Validation Methods

The selection of a validation method depends on various factors, including the required level of quantification, throughput, sensitivity, and available resources. Here, we compare PRM with other commonly used techniques for protein validation.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics of PRM compared to other targeted proteomics techniques and the traditional Western Blot.

FeatureParallel Reaction Monitoring (PRM)Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Data-Independent Acquisition (DIA)Western Blot
Principle Targeted MS/MS of selected precursors with high-resolution fragment detection.[3]Targeted MS/MS of selected precursor-fragment transitions.Non-targeted MS/MS of all precursors in a defined m/z range.Immunoassay using specific antibodies.
Quantitative Accuracy HighHighModerate to HighSemi-quantitative to Quantitative
Precision (CV) Typically <15%Typically <15%Variable, generally higher than targeted methods15-30% or higher[7]
Sensitivity High (attomole to femtomole range)[6]High (attomole to femtomole range)Good, but generally lower than targeted methods for low-abundance proteins.Variable, dependent on antibody affinity. Can be very high for specific targets.[8]
Dynamic Range 4-5 orders of magnitude4-5 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude[9]
Specificity Very High (high-resolution fragment ions)[3]High (unit resolution fragment ions)Moderate, requires sophisticated data analysis.Variable, dependent on antibody specificity.
Throughput Moderate (tens to hundreds of proteins per run)High (hundreds of proteins per run)High (thousands of proteins per run)Low (one protein per blot)
Method Development Relatively straightforwardCan be complex and time-consumingSimpler than SRMRequires antibody validation

Experimental Protocols

This section provides detailed methodologies for the validation of L-Methionine-¹³C₅,¹⁵N labeled proteins using PRM.

L-Methionine-¹³C₅,¹⁵N Metabolic Labeling Protocol
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with L-Methionine-¹³C₅,¹⁵N in place of unlabeled methionine.[10]

  • Metabolic Labeling: Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acid into the proteome.[10]

  • Cell Lysis and Protein Extraction: Harvest the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an appropriate protease, typically trypsin.

Parallel Reaction Monitoring (PRM) Validation Protocol
  • Peptide Selection: From the initial discovery proteomics data, select a list of unique, proteotypic peptides for the proteins of interest that are to be validated. These peptides should ideally be 7-20 amino acids in length and free of common post-translational modifications.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the digested peptides using a nano-liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[3]

    • Mass Spectrometry:

      • Operate the mass spectrometer in PRM mode.

      • Create an inclusion list containing the precursor m/z values of the selected "light" and "heavy" peptides.

      • For each precursor ion in the inclusion list, the instrument will perform a targeted MS/MS scan.

      • Acquire full MS/MS spectra at high resolution (e.g., >30,000).[3]

  • Data Analysis:

    • Use software such as Skyline to process the PRM data.[11]

    • Extract the chromatograms for the fragment ions of both the "light" and "heavy" peptides.

    • Integrate the peak areas for each fragment ion.

    • Calculate the ratio of the "heavy" to "light" peptide abundance for each protein to determine the relative quantification.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

L_Methionine_SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Light_Culture Cell Culture (Light Medium) Lysis_Light Cell Lysis Light_Culture->Lysis_Light Heavy_Culture Cell Culture (Heavy Medium + L-Met-¹³C₅,¹⁵N) Lysis_Heavy Cell Lysis Heavy_Culture->Lysis_Heavy Quantification_Light Protein Quantification Lysis_Light->Quantification_Light Quantification_Heavy Protein Quantification Lysis_Heavy->Quantification_Heavy Mixing Mix Light and Heavy Lysates (1:1) Quantification_Light->Mixing Quantification_Heavy->Mixing Digestion Protein Digestion Mixing->Digestion LC_MS LC-MS/MS Analysis (Discovery Proteomics) Digestion->LC_MS Identification Protein Identification & Quantification LC_MS->Identification

L-Methionine-¹³C₅,¹⁵N SILAC Workflow

PRM_Validation_Workflow cluster_input Input from Discovery cluster_method_dev PRM Method Development cluster_prm_analysis PRM Analysis cluster_data_analysis Data Analysis Protein_List List of Identified Proteins Peptide_Selection Select Proteotypic Peptides Protein_List->Peptide_Selection Inclusion_List Create Inclusion List (Precursor m/z) Peptide_Selection->Inclusion_List LC_MS_PRM Targeted LC-MS/MS (PRM Mode) Inclusion_List->LC_MS_PRM Data_Acquisition High-Resolution MS/MS Scan LC_MS_PRM->Data_Acquisition Skyline Process Data in Skyline Data_Acquisition->Skyline XIC Extract Fragment Ion Chromatograms (XICs) Skyline->XIC Integration Peak Area Integration XIC->Integration Ratio_Calculation Calculate Heavy/Light Ratios Integration->Ratio_Calculation Validation Validated Protein Quantification Ratio_Calculation->Validation

PRM Validation Workflow

Conclusion

Parallel Reaction Monitoring offers a highly specific, sensitive, and reproducible method for the validation of proteins identified through L-Methionine-¹³C₅,¹⁵N metabolic labeling.[3][6] While other techniques such as Western Blotting have their merits, PRM provides superior quantitative accuracy and multiplexing capabilities, making it an ideal choice for robust protein validation in modern proteomics research.[8] The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific experimental needs.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.